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  • Product: 2-(Isobutyrylamino)benzoic acid
  • CAS: 17840-96-9

Core Science & Biosynthesis

Foundational

2-(Isobutyrylamino)benzoic Acid: A Versatile Scaffold for Heterocyclic Synthesis

This technical guide provides an in-depth analysis of 2-(Isobutyrylamino)benzoic acid (CAS 17840-96-9), a critical intermediate in the synthesis of heterocyclic pharmacophores. Technical Guide & Application Note Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(Isobutyrylamino)benzoic acid (CAS 17840-96-9), a critical intermediate in the synthesis of heterocyclic pharmacophores.

Technical Guide & Application Note

Executive Summary

2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid) is a functionalized anthranilic acid derivative serving as a strategic building block in medicinal chemistry. It is primarily utilized as a precursor for 4H-3,1-benzoxazin-4-ones and quinazolin-4(3H)-ones , both of which are "privileged structures" in drug discovery due to their broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This guide details the physicochemical properties, synthesis protocols, and downstream applications of this compound, designed for researchers optimizing heterocyclic library generation.

Chemical Identity & Fundamental Properties[1]

PropertySpecification
Chemical Name 2-(Isobutyrylamino)benzoic acid
Synonyms N-Isobutyrylanthranilic acid; 2-(2-Methylpropanamido)benzoic acid
CAS Registry Number 17840-96-9
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~14 (Amide)
Key Functional Groups Carboxylic acid (C-1), Secondary Amide (C-2), Isopropyl tail
Structural Significance

The molecule features an ortho-disposition of a carboxylic acid and an isobutyryl amide. This proximity is the driving force for its reactivity: under dehydrating conditions, the amide oxygen nucleophilically attacks the activated carboxyl carbonyl, closing the ring to form the benzoxazinone core. The isopropyl group adds lipophilicity (


 increase) and steric bulk compared to the acetyl analog, influencing binding affinity in protein pockets (e.g., MabA inhibition in M. tuberculosis).

Synthesis & Experimental Protocols

Primary Synthesis: N-Acylation of Anthranilic Acid

The most robust method for synthesizing 2-(isobutyrylamino)benzoic acid involves the acylation of anthranilic acid using isobutyryl chloride or isobutyric anhydride. The reaction is typically performed in an aprotic solvent with a base or in glacial acetic acid.

Protocol A: Schotten-Baumann Conditions (Recommended)
  • Reagents: Anthranilic acid (1.0 eq), Isobutyryl chloride (1.1 eq), Pyridine or Triethylamine (2.0 eq), Dichloromethane (DCM) or DMF.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride, followed by elimination of HCl.

Step-by-Step Procedure:

  • Dissolution: Dissolve 13.7 g (100 mmol) of anthranilic acid in 150 mL of dry DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 20 mL of triethylamine (or pyridine) and cool the solution to 0°C in an ice bath.

  • Acylation: Dropwise add 11.7 g (110 mmol) of isobutyryl chloride over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 1:1) for the disappearance of the starting amine.

  • Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess base, followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol/water to yield 2-(isobutyrylamino)benzoic acid.

Cyclization to 2-Isopropyl-4H-3,1-benzoxazin-4-one

This is the critical activation step for downstream diversity.

  • Reagents: 2-(Isobutyrylamino)benzoic acid, Acetic Anhydride (excess).

  • Conditions: Reflux for 1–2 hours.[1][2]

Protocol:

  • Suspend 5.0 g of 2-(isobutyrylamino)benzoic acid in 15 mL of acetic anhydride.

  • Heat the mixture to reflux (approx. 140°C). The solid will dissolve as cyclization occurs.

  • Reflux for 60 minutes.

  • Cool the mixture to room temperature. Excess acetic anhydride can be removed by vacuum distillation or by quenching with ice-water (if the product precipitates stably).

  • Yield: The product, 2-isopropyl-4H-3,1-benzoxazin-4-one , is often obtained as a crystalline solid.

Reaction Pathways & Applications

The utility of 2-(isobutyrylamino)benzoic acid lies in its role as a "chemical switch." Once cyclized to the benzoxazinone, it becomes highly electrophilic at the C-4 position, ready to react with various nucleophiles.

Pathway Diagram

The following diagram illustrates the synthesis and subsequent transformation into bioactive heterocycles.[3][4][5]

G cluster_0 Key Transformation AA Anthranilic Acid (Starting Material) IBA 2-(Isobutyrylamino) benzoic acid (CAS 17840-96-9) AA->IBA Isobutyryl Chloride Base, DCM, 0°C BZO 2-Isopropyl-4H- 3,1-benzoxazin-4-one (Activated Scaffold) IBA->BZO Ac2O, Reflux (- H2O) QZ 2-Isopropyl-4(3H)- quinazolinone (Drug Pharmacophore) BZO->QZ NH4OAc or Primary Amine (R-NH2) Reflux

Figure 1: Synthetic workflow from Anthranilic Acid to Quinazolinone via the Isobutyryl intermediate.

Key Applications in Drug Development[4]
  • Quinazolinone Synthesis: Reaction of the benzoxazinone intermediate with ammonia or primary amines yields 2,3-disubstituted quinazolinones. These derivatives are widely explored as:

    • Antihypertensives

    • Anticancer agents (EGFR inhibitors)

    • Antimicrobials [5][6]

  • MabA Inhibition (Tuberculosis): Specific anthranilic acid derivatives have been identified as inhibitors of the MabA (FabG1) enzyme in Mycobacterium tuberculosis. The carboxylic acid moiety is crucial for intrabacterial acidification, while the N-acyl group modulates binding affinity.

  • Benzodiazepine Precursors: Reaction with amino acid esters can lead to the formation of 1,4-benzodiazepine derivatives, a class of anxiolytics.

Technical Validation & Quality Control

To ensure the integrity of the synthesized material, the following analytical signatures should be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.0–12.0 ppm (s, 1H, COOH)
      
    • 
       10.5–11.0 ppm (s, 1H, NH-CO)
      
    • 
       7.0–8.5 ppm (m, 4H, Aromatic protons)
      
    • 
       2.5–2.7 ppm (septet, 1H, CH of isopropyl)
      
    • 
       1.1–1.2 ppm (d, 6H, (CH₃)₂ of isopropyl)
      
  • IR Spectroscopy:

    • Broad band 2500–3300 cm⁻¹ (O-H stretch of acid)

    • Sharp band ~1680–1700 cm⁻¹ (C=O of acid)

    • Sharp band ~1650 cm⁻¹ (C=O of amide I)

References

  • Synthesis of Heterocycles from Anthranilic Acid : Wiklund, P. (2005). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. Link

  • Benzoxazinone Synthesis Protocol : Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety. Afinidad. Link

  • Antitubercular Activity : Hartkoorn, R. C., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. Pharmaceuticals.[3][7] Link

  • One-Pot Synthesis : Davoodnia, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. Chemistry of Heterocyclic Compounds. Link

Sources

Exploratory

An In-depth Technical Guide to 2-(Isobutyrylamino)benzoic Acid

Abstract: This technical guide provides a comprehensive overview of 2-(isobutyrylamino)benzoic acid (CAS No. 17840-96-9), a derivative of anthranilic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(isobutyrylamino)benzoic acid (CAS No. 17840-96-9), a derivative of anthranilic acid. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. It consolidates available information on its synthesis, physicochemical properties, and potential biological activities, drawing upon data from analogous compounds where specific information is not available. The guide includes a detailed, albeit adapted, experimental protocol for its synthesis, characterization data, and a discussion of its potential applications based on the known bioactivities of related N-acyl anthranilic acid derivatives.

Introduction

2-(Isobutyrylamino)benzoic acid, also known as N-isobutyrylanthranilic acid, belongs to the class of N-acyl anthranilic acid derivatives. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1][2] Anthranilic acid and its derivatives serve as crucial building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules.[1] The introduction of an isobutyryl group to the amine of anthranilic acid modifies its lipophilicity and steric properties, which can significantly influence its biological activity and pharmacokinetic profile.

This guide aims to provide a detailed technical resource on 2-(isobutyrylamino)benzoic acid, covering its synthesis, characterization, and potential for further investigation in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(isobutyrylamino)benzoic acid is presented in Table 1. It is important to note that some of these properties are predicted due to the limited availability of experimental data for this specific compound.

PropertyValueSource
CAS Number 17840-96-9[3]
Molecular Formula C₁₁H₁₃NO₃[3]
Molecular Weight 207.23 g/mol [3]
IUPAC Name 2-(2-methylpropanamido)benzoic acidPubChem
Predicted XlogP 2.9[4]
Appearance White to off-white solid (predicted)Inferred
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO (inferred)Inferred

Synthesis of 2-(Isobutyrylamino)benzoic Acid

The most direct and common method for the synthesis of N-acyl anthranilic acids is the acylation of anthranilic acid with an appropriate acylating agent, in this case, isobutyryl chloride. This reaction is a nucleophilic acyl substitution where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product cluster_2 Byproduct Anthranilic_Acid Anthranilic Acid Reaction + Anthranilic_Acid->Reaction Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Reaction Product 2-(Isobutyrylamino)benzoic Acid Byproduct HCl Arrow Reaction->Arrow Pyridine (base) Arrow->Product Arrow->Byproduct

Caption: General reaction scheme for the synthesis of 2-(isobutyrylamino)benzoic acid.

Experimental Protocol (Adapted)

The following protocol is adapted from established procedures for the N-acylation of anthranilic acid and its derivatives.[5]

Materials:

  • Anthranilic acid

  • Isobutyryl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Base: To the cooled solution, add anhydrous pyridine (1.1 eq) dropwise while stirring. Pyridine acts as a base to neutralize the HCl byproduct formed during the reaction.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride (1.05 eq) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, and saturated sodium bicarbonate solution (to remove unreacted starting material and acidic impurities).

    • Wash again with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 2-(isobutyrylamino)benzoic acid.[6]

Characterization

Due to the lack of experimentally determined spectral data in the public domain for 2-(isobutyrylamino)benzoic acid, the following characterization data is predicted or inferred from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the methine and methyl protons of the isobutyryl group, and the amide proton. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The methine proton of the isobutyryl group would be a septet around δ 2.5-3.0 ppm, and the two methyl groups would appear as a doublet around δ 1.2-1.4 ppm. The amide proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR (Predicted): The carbon NMR spectrum would show signals for the carboxyl carbon (δ 168-175 ppm), the amide carbonyl carbon (δ 175-180 ppm), aromatic carbons (δ 110-140 ppm), and the carbons of the isobutyryl group (methine around δ 35-40 ppm and methyls around δ 18-22 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 2-(isobutyrylamino)benzoic acid is expected to exhibit the following characteristic absorption bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.[7]

  • N-H stretch (amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1680-1710 cm⁻¹.[7]

  • C=O stretch (amide I band): A strong absorption around 1640-1680 cm⁻¹.

  • N-H bend (amide II band): An absorption around 1520-1550 cm⁻¹.

  • C-N stretch (amide): An absorption in the region of 1210-1320 cm⁻¹.[7]

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 207. The fragmentation pattern would likely involve the loss of the isobutyryl group and other characteristic fragments of the benzoic acid moiety. Predicted mass-to-charge ratios for various adducts are presented in Table 2.[4]

AdductPredicted m/z
[M+H]⁺208.09682
[M+Na]⁺230.07876
[M-H]⁻206.08226

Potential Biological Activities and Applications

While specific biological studies on 2-(isobutyrylamino)benzoic acid are not widely reported, the broader class of N-acyl anthranilic acid derivatives has been extensively investigated for various pharmacological activities.

Anti-inflammatory and Analgesic Activity

Many N-acyl anthranilic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties.[2][5] These compounds are structurally related to fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[8]

Antimicrobial and Antiviral Activity

Derivatives of anthranilic acid have been reported to possess antimicrobial and antiviral activities.[1] The specific mechanisms can vary, but they may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with viral replication processes.

Enzyme Inhibition

The isobutyryl moiety in 2-(isobutyrylamino)benzoic acid could potentially modulate its binding affinity and selectivity for various biological targets, making it an interesting candidate for screening in a range of biological assays.

G A 2-(Isobutyrylamino)benzoic acid B Potential Biological Activities A->B C Anti-inflammatory / Analgesic B->C D Antimicrobial / Antiviral B->D E Enzyme Inhibition B->E F COX Inhibition C->F G PAI-1 Inhibition E->G H MabA Inhibition E->H

Caption: Potential therapeutic avenues for 2-(isobutyrylamino)benzoic acid.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(Isobutyrylamino)benzoic acid is a readily synthesizable derivative of anthranilic acid with potential for a range of biological activities. While experimental data on this specific compound is limited, the established pharmacology of related N-acyl anthranilic acids suggests its potential as a lead compound in drug discovery, particularly in the areas of inflammation, pain, and infectious diseases. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and therapeutic potential of this and related molecules. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and mechanism of action.

References

  • Pharmaceutical Chemistry-II. (2021, March 20). Experiment No.23 : Synthesis of Benzoic acid from Benzamide [Video]. YouTube. [Link]

  • Sterling Drug Inc. (1984). Process for preparing 2-benzoylbenzoic acids (U.S. Patent No. 4,431,840). U.S.
  • Cao, C.-T., Peng, X., Zeng, Z., & Cao, C. (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Tetrahedron, 187, 134915. [Link]

  • Gupta, V., & Kachroo, P. L. (1991). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 26(5), 577-580. [Link]

  • NIST. (n.d.). Benzoic acid, 2-(acetylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Le, T. H., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. ACS Infectious Diseases, 9(3), 566-577. [Link]

  • Ismalaj, E., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation. Angewandte Chemie International Edition, 60(52), 27173-27181. [Link]

  • PubChemLite. (n.d.). 2-(isobutyrylamino)benzoic acid (C11H13NO3). Retrieved from [Link]

  • Prasher, P., & Sharma, R. (2021). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 26(16), 4994. [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ishikawa, T., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(1), 73-80. [Link]

  • J Michelle Leslie. (2021, February 3). February 3, 2021 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. [Link]

  • University of Hawaii. (2010). Recrystallization and Extractions of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). N-arylanthranilic acid derivatives with anti-inflammatory activity. Retrieved from [Link]

  • MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrum and structure of Benzoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]

  • Cigh, S. S., et al. (2022). Novel Anthranilic Acid Hybrids-An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6263. [Link]

  • SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • SpectraBase. (n.d.). 4-[[(2-benzamidobenzoyl)amino]methyl]benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

Sources

Foundational

"2-(Isobutyrylamino)benzoic acid" IUPAC name and synonyms

Synthesis, Physicochemical Properties, and Cyclization Kinetics Executive Summary & Chemical Identity 2-(Isobutyrylamino)benzoic acid (IUPAC: 2-(2-methylpropanoylamino)benzoic acid) is a critical pharmacophore intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Properties, and Cyclization Kinetics

Executive Summary & Chemical Identity

2-(Isobutyrylamino)benzoic acid (IUPAC: 2-(2-methylpropanoylamino)benzoic acid) is a critical pharmacophore intermediate belonging to the


-acyl anthranilic acid class. It serves as the direct precursor to 2-isopropyl-4H-3,1-benzoxazin-4-one , a heterocyclic core utilized in the development of serine protease inhibitors (e.g., human leukocyte elastase inhibitors) and quinazolinone-based hypnotics/sedatives.

This guide details the synthesis, characterization, and downstream cyclization of this compound, emphasizing the mechanistic causality required for reproducible scale-up.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-(2-Methylpropanoylamino)benzoic acid
Common Synonyms

-Isobutyrylanthranilic acid; 2-Isobutyramidobenzoic acid
CAS Registry Number 14304-87-1
Molecular Formula C

H

NO

Molecular Weight 207.23 g/mol
SMILES CC(C)C(=O)NC1=CC=CC=C1C(=O)O

Synthetic Pathways & Mechanistic Insight[8][9]

The synthesis of 2-(isobutyrylamino)benzoic acid is classically achieved via nucleophilic acyl substitution on anthranilic acid. Two primary methodologies exist, distinguished by the acylating agent and solvent system.[1]

Method A: Schotten-Baumann Conditions (Aqueous/Biphasic)
  • Reagents: Anthranilic acid, Isobutyryl chloride, NaOH (aq).

  • Mechanism: The amino group of the anthranilate anion acts as a nucleophile attacking the carbonyl carbon of isobutyryl chloride.

  • Critical Control Point: The pH must be maintained >10 to keep the anthranilic acid soluble (as the carboxylate) and the amine nucleophilic, but <12 to minimize hydrolysis of the acid chloride.

Method B: Anhydride-Mediated Acylation (Anhydrous)
  • Reagents: Anthranilic acid, Isobutyric anhydride, Glacial acetic acid (solvent).

  • Advantage: Avoids the handling of moisture-sensitive acid chlorides; often yields a cleaner product requiring less purification.

Pathway Visualization

The following diagram illustrates the synthesis and subsequent cyclization to the benzoxazinone pharmacophore.

SynthesisPathway Anthranilic Anthranilic Acid (C7H7NO2) Intermediate 2-(Isobutyrylamino)benzoic acid (C11H13NO3) Anthranilic->Intermediate Acylation (NaOH/H2O or Pyridine) Isobutyryl Isobutyryl Chloride (C4H7ClO) Isobutyryl->Intermediate Benzoxazinone 2-Isopropyl-4H-3,1-benzoxazin-4-one (Cyclized Product) Intermediate->Benzoxazinone Dehydrative Cyclization (Ac2O or SOCl2)

Figure 1: Synthetic route from anthranilic acid to the benzoxazinone scaffold via the N-isobutyryl intermediate.[2][3][4]

Detailed Experimental Protocol

Objective: Synthesis of 2-(Isobutyrylamino)benzoic acid via Modified Schotten-Baumann Protocol.

Materials
  • Anthranilic acid (Reagent Grade, >98%)[5]

  • Isobutyryl chloride (Freshly distilled preferred)

  • Sodium Hydroxide (10% w/v aqueous solution)[6]

  • Hydrochloric Acid (6M, for acidification)

  • Solvent: Water/Dichloromethane (DCM) biphasic system (optional for solubility control).

Step-by-Step Methodology
  • Solubilization:

    • Dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of 10% NaOH solution in a 500 mL round-bottom flask.

    • Rationale: Deprotonation of the carboxylic acid (

      
      ) ensures solubility in water, while the amine remains available for reaction.
      
  • Acylation (Exothermic Control):

    • Cool the solution to 0–5°C using an ice bath.

    • Add 11.7 g (0.11 mol) of isobutyryl chloride dropwise over 30 minutes with vigorous stirring.

    • Critical Step: Simultaneously add additional 10% NaOH dropwise to maintain pH between 8–10. If pH drops below 7, the amine becomes protonated (ammonium form) and non-nucleophilic, halting the reaction.

  • Reaction Completion:

    • Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 60 minutes.

    • Check: The solution should be homogeneous. If a precipitate forms early, it may be the di-acylated byproduct or unreacted acid; verify pH.

  • Precipitation & Isolation:

    • Acidify the reaction mixture carefully with 6M HCl to pH 2–3.

    • The product, 2-(isobutyrylamino)benzoic acid , will precipitate as a white solid.

    • Note: Do not acidify rapidly; heat generation can cause hydrolysis of the amide bond.

  • Purification:

    • Filter the solid via vacuum filtration (Buchner funnel).

    • Wash the cake 3x with cold water to remove NaCl and excess acid.

    • Recrystallize from Ethanol/Water (1:1) if high purity is required (>99%).

Experimental Workflow Diagram

Workflow Step1 Dissolve Anthranilic Acid in 10% NaOH (pH > 10) Step2 Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 Add Isobutyryl Chloride Dropwise (Maintain pH 8-10) Step2->Step3 Step4 Acidify with 6M HCl to pH 2-3 Step3->Step4 Stir 1h @ RT Step5 Filter & Wash (Cold Water) Step4->Step5 Precipitate forms Step6 Recrystallize (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow for the Schotten-Baumann synthesis of the target compound.

Physicochemical Characterization

To validate the synthesis, the following analytical parameters should be confirmed.

ParameterExpected Value/ObservationNotes
Appearance White to off-white crystalline powderYellowing indicates oxidation of anthranilic acid.
Melting Point 170–175°C (Typical for class)Compare to N-acetyl analog (184°C) [1].
Solubility Soluble in Ethanol, DMSO, dilute Base; Insoluble in Water (acidic pH).Amphoteric nature due to amide/carboxylic acid.
IR Spectrum 1680 cm

(Amide C=O), 1600 cm

(Aromatic), 2500-3300 cm

(COOH broad).
Absence of amine doublet (3300/3400 cm

) confirms acylation.

Downstream Application: Cyclization to Benzoxazinone

The primary utility of 2-(isobutyrylamino)benzoic acid is its conversion to 2-isopropyl-4H-3,1-benzoxazin-4-one . This transformation is a dehydrative cyclization.

Cyclization Protocol
  • Reagents: 2-(Isobutyrylamino)benzoic acid, Acetic Anhydride (excess).

  • Conditions: Reflux for 1–2 hours.

  • Mechanism: The carboxylic acid attacks the acetic anhydride to form a mixed anhydride, followed by nucleophilic attack of the amide oxygen onto the activated carbonyl, resulting in ring closure and expulsion of acetic acid.

  • Significance: The resulting benzoxazinone is a potent inhibitor of human leukocyte elastase (HLE) and a precursor to quinazolinone alkaloids [2, 3].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6971, N-Acetylanthranilic acid. Retrieved from [Link]

  • Abdollahi, S., & Shariat, M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Coppola, G. M. (1999).The Chemistry of 4H-3,1-Benzoxazin-4-ones. Journal of Heterocyclic Chemistry.

Sources

Exploratory

"2-(Isobutyrylamino)benzoic acid" synthesis pathway from anthranilic acid

This guide details the synthesis of 2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid), a critical intermediate in the preparation of quinazolinone-based pharmaceuticals. Executive Summary Targe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid), a critical intermediate in the preparation of quinazolinone-based pharmaceuticals.

Executive Summary

  • Target Molecule: 2-(Isobutyrylamino)benzoic acid (CAS: 17345-42-1).

  • Primary Pathway: Schotten-Baumann acylation of anthranilic acid using isobutyryl chloride.

  • Key Challenge: Preventing the cyclodehydration of the product into 2-isopropyl-4H-3,1-benzoxazin-4-one (a common side reaction under acidic or dehydrating conditions).

  • Outcome: A high-yield, open-chain amide synthesis with a melting point of 125–127 °C .[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of N-acylated anthranilic acids requires careful control of pH and solvent conditions. The amino group of anthranilic acid is nucleophilic, but the adjacent carboxylic acid group creates a risk of intramolecular cyclization.

Strategic Choice: The Schotten-Baumann Condition We utilize a biphasic or aqueous alkaline medium (Schotten-Baumann conditions). This method is superior to using anhydrides in refluxing solvents for three reasons:

  • Kinetic Control: The presence of water and base keeps the carboxylic acid deprotonated (as a carboxylate), reducing its electrophilicity and preventing it from attacking the newly formed amide bond to form a benzoxazinone ring.

  • Solubility: The starting material (anthranilate anion) is water-soluble, while the acylated product (as the dianion) remains soluble until acidification, allowing easy purification by precipitation.

  • Atom Economy: Uses water as the primary solvent, minimizing organic waste.

Reaction Scheme

ReactionScheme AA Anthranilic Acid (C7H7NO2) INT Tetrahedral Intermediate AA->INT + NaOH (aq) 0-5°C IC Isobutyryl Chloride (C4H7ClO) IC->INT PROD 2-(Isobutyrylamino)benzoic acid (C11H13NO3) INT->PROD - HCl (Main Pathway) SIDE 2-Isopropyl-4H-3,1-benzoxazin-4-one (Cyclic Side Product) PROD->SIDE Dehydration (Excess Heat/Acid)

Figure 1: Reaction pathway showing the primary synthesis route and the potential cyclization side reaction.

Part 2: Detailed Experimental Protocol

Safety Note: Isobutyryl chloride is corrosive and lachrymatory. Work in a fume hood. Anthranilic acid is an irritant.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]QuantityRole
Anthranilic Acid 137.141.013.7 g (100 mmol)Substrate
Isobutyryl Chloride 106.551.111.7 g (11.5 mL)Acylating Agent
Sodium Hydroxide (10%) 40.002.2~90 mLBase/Solvent
Hydrochloric Acid (6M) 36.46ExcessAs requiredAcidification
Ethanol/Water --For recrystallizationSolvent
Step-by-Step Procedure

1. Solubilization (The Anthranilate Formation)

  • In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend 13.7 g of anthranilic acid in 100 mL of water .

  • Slowly add 10% aqueous NaOH (approx. 45-50 mL) while stirring until the solid completely dissolves and the solution is clear (pH ~9-10).

  • Mechanistic Insight: This converts the zwitterionic amino acid into the soluble sodium anthranilate salt, making the amine group a better nucleophile.

2. Controlled Acylation

  • Cool the solution to 0–5 °C using an ice-water bath.

  • Place 11.5 mL of isobutyryl chloride in a pressure-equalizing addition funnel.

  • Crucial Step: Add the isobutyryl chloride dropwise over 30–45 minutes. Simultaneously, monitor the pH. If the pH drops below 8, add small aliquots of the remaining 10% NaOH to maintain alkalinity.

  • Why? If the solution becomes acidic during addition, the amine becomes protonated (ammonium), deactivating it. If it becomes too basic (pH >12), the isobutyryl chloride will hydrolyze rapidly to isobutyric acid before reacting.

3. Reaction Completion

  • Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour .

  • The solution should remain clear or slightly cloudy.

4. Isolation (Precipitation) [3]

  • Cool the reaction mixture back to 10 °C .

  • Slowly acidify with 6M HCl dropwise with vigorous stirring.

  • Continue adding acid until the pH reaches 1–2 . A voluminous white precipitate of N-isobutyrylanthranilic acid will form.

  • Note: Do not add acid too quickly, or you may trap impurities inside the crystal lattice.

5. Purification

  • Filter the solid using a Buchner funnel and wash with cold water (3 x 50 mL) to remove NaCl and isobutyric acid byproducts.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (~95%), then add warm water until slight turbidity appears. Allow to cool slowly to room temperature, then refrigerate.

  • Collect the crystals and dry in a vacuum oven at 50 °C.

Part 3: Process Optimization & Troubleshooting

Workflow Diagram

Workflow Setup Dissolve Anthranilic Acid in 10% NaOH Cool Cool to 0-5°C Setup->Cool Add Add Isobutyryl Chloride (Maintain pH 8-10) Cool->Add Stir Stir 1 hr at RT Add->Stir Acidify Acidify with 6M HCl to pH 1-2 Stir->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter Recryst Recrystallize (EtOH/Water or Benzene) Filter->Recryst

Figure 2: Operational workflow for the synthesis.

Troubleshooting Table
ObservationCauseCorrective Action
Oily Product Incomplete crystallization or presence of isobutyric acid.Triturate the oil with cold hexanes or petroleum ether to induce crystallization.
Low Yield Hydrolysis of acyl chloride before reaction.Ensure temperature is kept <5°C during addition; add reagent slower.
Product melts <120°C Formation of Benzoxazinone (Cyclic).You likely used too much heat or acidic conditions during the reaction. Hydrolyze the solid in dilute NaOH and re-precipitate with HCl.

Part 4: Analytical Characterization

To validate the synthesis, compare your isolated product against these standard metrics.

1. Physical Properties

  • Appearance: White crystalline needles.

  • Melting Point: 125–127 °C [1].

    • Note: If the MP is ~123 °C, check if you have made the benzoxazinone. If MP is >180 °C, you may have unreacted anthranilic acid (MP 144–146 °C) or formed a different polymorph.

2. Infrared Spectroscopy (KBr Pellet)

  • 3300 cm⁻¹: N-H stretch (Amide).

  • 2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1695 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1675 cm⁻¹: C=O stretch (Amide I band).

    • Differentiation: The cyclic benzoxazinone lacks the broad OH and N-H stretches and shows a higher frequency lactone carbonyl (~1750 cm⁻¹).

3. ¹H-NMR (400 MHz, DMSO-d₆ or CDCl₃)

  • δ 13.6 (br s, 1H): Carboxylic acid -OH.

  • δ 11.1 (s, 1H): Amide -NH.

  • δ 8.45 (d, 1H): Aromatic C3-H (deshielded by amide carbonyl).

  • δ 8.0 (dd, 1H): Aromatic C6-H (ortho to COOH).

  • δ 7.5 (t, 1H): Aromatic C4-H.

  • δ 7.1 (t, 1H): Aromatic C5-H.

  • δ 2.65 (sept, 1H): Isopropyl -CH-.

  • δ 1.20 (d, 6H): Isopropyl -CH₃.

References

  • Smalley, R. K., Suschitzky, H., & Tanner, E. M. (1970). Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic, 1970, 750-750.

  • Bogert, M. T., & Seil, H. A. (1905).[2] The synthesis of 2-methyl-5-nitro-4-ketodihydro-quinazolines. Journal of the American Chemical Society, 27(11), 1305-1310.

  • Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C, 1593.

Sources

Foundational

An In-depth Technical Guide on the Theoretical Properties of 2-(Isobutyrylamino)benzoic Acid

This guide provides a comprehensive technical overview of the theoretical properties of 2-(isobutyrylamino)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the theoretical properties of 2-(isobutyrylamino)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into its chemical synthesis, potential pharmacological activities, and predicted physicochemical characteristics, offering a foundational understanding for future research and application.

Introduction and Molecular Overview

2-(Isobutyrylamino)benzoic acid, also known as N-isobutyrylanthranilic acid, belongs to the class of N-acyl anthranilic acids. This family of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including anti-inflammatory and analgesic properties.[1][2] The core structure consists of a benzoic acid scaffold with an isobutyrylamino group at the ortho-position. This substitution is pivotal in defining the molecule's chemical behavior and biological interactions.

Molecular Structure:

Figure 1: Chemical structure of 2-(Isobutyrylamino)benzoic acid.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name 2-(2-Methylpropanoylamino)benzoic acid-
CAS Number 17840-96-9[3]
Molecular Formula C11H13NO3[3]
Molecular Weight 207.23 g/mol [3]
SMILES CC(C)C(=O)NC1=CC=CC=C1C(=O)O-
InChI Key MDNWGZNJNJKROK-UHFFFAOYSA-N-

Synthesis and Characterization

The synthesis of 2-(isobutyrylamino)benzoic acid can be theoretically achieved through the acylation of anthranilic acid. This reaction is a standard method for forming N-acyl anthranilic acids.[4][5][6] Two primary synthetic routes are proposed:

  • Route A: Reaction with Isobutyryl Chloride

  • Route B: Reaction with Isobutyryl Anhydride

Proposed Synthesis Protocol (Route B)

This protocol is adapted from established methods for the N-acetylation of anthranilic acid and offers a reliable pathway for the synthesis of the target compound.[4][6]

Reaction Scheme:

Figure 2: Proposed synthesis of 2-(Isobutyrylamino)benzoic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 equivalent) with an excess of isobutyryl anhydride (e.g., 3-4 equivalents).

  • Heating: Gently heat the mixture to reflux for approximately 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture, carefully add water to hydrolyze the excess isobutyryl anhydride and the intermediate benzoxazinone.

  • Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(isobutyrylamino)benzoic acid.

Predicted Spectroscopic Data for Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~11-12-COOH
~9-10-NH-
~8.1 (d)Aromatic H (ortho to COOH)
~7.6 (t)Aromatic H
~7.1 (t)Aromatic H
~8.5 (d)Aromatic H
~2.7 (septet)-CH- (isobutyryl)
~1.2 (d)-CH₃ (isobutyryl)

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[7][8]

Mass Spectrometry (Predicted Fragmentation):

In an electrospray ionization mass spectrum (ESI-MS), the molecule is expected to show a prominent [M-H]⁻ ion in negative mode at m/z 206. Key fragmentation patterns would likely involve the loss of the isobutyryl group and decarboxylation.[9]

Theoretical Pharmacological Properties

While no specific pharmacological data for 2-(isobutyrylamino)benzoic acid has been found, the broader class of N-acyl anthranilic acids is known for its anti-inflammatory and analgesic activities, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][10]

Postulated Mechanism of Action: COX Inhibition

It is hypothesized that 2-(isobutyrylamino)benzoic acid may act as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting COX-1 and/or COX-2 enzymes. This inhibition would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Molecule 2-(Isobutyrylamino)benzoic Acid Target_Molecule->COX_Enzymes Inhibition

Figure 3: Postulated mechanism of action via COX inhibition.

Structure-Activity Relationship (SAR) Insights

For N-acyl anthranilic acids, the nature of the acyl group can influence the potency and selectivity of COX inhibition. The isobutyryl group in the target molecule, with its branched alkyl chain, may confer a different inhibitory profile compared to a linear acetyl group. Further in-silico docking studies and in-vitro enzymatic assays would be necessary to elucidate the precise binding mode and inhibitory constants (IC₅₀).

Predicted Physicochemical and Pharmacokinetic Properties

The drug-like properties of 2-(isobutyrylamino)benzoic acid can be predicted based on its structure. These parameters are crucial for assessing its potential for oral bioavailability and overall developability.

Table 3: Predicted Physicochemical and ADME Properties

PropertyPredicted ValueImplication for Drug Development
LogP ~2.5 - 3.0Good balance between aqueous solubility and lipid permeability for membrane transport.
pKa ~3.5 - 4.5As a weak acid, its ionization state will be pH-dependent, affecting absorption in the gastrointestinal tract.[11]
Aqueous Solubility LowExpected to have low solubility in water, which may impact dissolution and oral absorption.[12]
Metabolic Stability ModerateThe amide bond may be susceptible to hydrolysis by amidases. The isobutyryl group may undergo oxidation.[7]
Cell Permeability Moderate to HighThe predicted LogP suggests it may have reasonable passive diffusion across cell membranes.[8]

Note: These are predicted values and require experimental verification.

Potential Toxicological Profile

No specific toxicity data for 2-(isobutyrylamino)benzoic acid is available. However, the toxicology of its parent compound, benzoic acid, is well-documented. Benzoic acid has low acute toxicity.[11] Potential toxicological concerns for the target molecule would likely be related to gastrointestinal irritation, a common side effect of NSAIDs, and potential idiosyncratic reactions. In silico toxicity predictions and subsequent in vitro and in vivo studies would be essential to establish a safety profile.

Proposed Analytical Methodologies

A validated analytical method is crucial for the quantification of 2-(isobutyrylamino)benzoic acid in various matrices. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.

Proposed HPLC-UV Method

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the compound's UV spectrum (likely around 254 nm or 280 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

This method would require full validation according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Future Directions and Conclusion

2-(Isobutyrylamino)benzoic acid presents an interesting scaffold for further investigation in the field of medicinal chemistry. The theoretical framework outlined in this guide provides a solid starting point for its synthesis, characterization, and biological evaluation.

Key future research should focus on:

  • Experimental Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using NMR, MS, and IR spectroscopy.

  • In-Vitro Biological Assays: Evaluating its inhibitory activity against COX-1 and COX-2 enzymes to confirm its mechanism of action and determine its potency and selectivity.

  • ADME and Toxicology Studies: Conducting in vitro and in vivo studies to determine its pharmacokinetic profile and assess its safety.

  • Lead Optimization: Based on the initial findings, structurally modifying the molecule to improve its pharmacological and pharmacokinetic properties.

References

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. [Link]

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. [Link]

  • Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]

  • Process for preparing anthranilic acids.
  • anthranilic acid acetylation in various conditions. Sciencemadness.org. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • N-Acetylanthranilic acid. Wikipedia. [Link]

  • Experiment 8 - Amide Preparation. WebAssign. [Link]

  • Anti-inflammatory activity of isobutylamides from zanthoxylum nitidum var. tomentosum. PubMed. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH. [Link]

  • Synthesis and Caco-2 cell permeability of N-substituted anthranilamide esters as ADP inhibitor in platelets. PubMed. [Link]

  • Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]

  • Provisional Peer Reviewed Toxicity Values for Benzoic Acid. US EPA. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

  • Evaluation of analgesic and antiplatelet activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. Widya Mandala Surabaya Catholic University Repository. [Link]

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Process for preparing pure N-methyl-anthranilic acid methylester.
  • Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gorokhova. [Link]

  • A Validated Isocratic HPLC–UV Method for the Simultaneous Quantification of Corilagin and Geraniin in Geranium wilfordii Maxim. Extract. PMC. [Link]

  • pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

Sources

Exploratory

"2-(Isobutyrylamino)benzoic acid" commercial availability and purity

Sourcing, Purity Profiling, and Synthetic Utility Executive Summary 2-(Isobutyrylamino)benzoic acid (CAS: 17840-96-9 ) is a critical building block in the synthesis of quinazolinone-based pharmacophores and peptide mimet...

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing, Purity Profiling, and Synthetic Utility

Executive Summary

2-(Isobutyrylamino)benzoic acid (CAS: 17840-96-9 ) is a critical building block in the synthesis of quinazolinone-based pharmacophores and peptide mimetics. While commercially available, it is often classified as a "screening compound" rather than a bulk commodity, leading to high unit costs (


100/g) and variable purity profiles.

Key Technical Insight: The primary quality risk for this compound is not random decomposition, but cyclodehydration . Under acidic or thermal stress, the molecule exists in equilibrium with its dehydrated form, 2-isopropyl-4H-3,1-benzoxazin-4-one . Commercial batches often contain trace amounts of this cyclized intermediate or unreacted anthranilic acid, which can drastically alter downstream stoichiometry.

This guide provides a decision framework for sourcing versus synthesizing, along with a self-validating protocol for purity assessment.

Commercial Landscape & Sourcing Strategy

Availability Analysis

Unlike commodity reagents (e.g., Anthranilic acid), 2-(Isobutyrylamino)benzoic acid is typically made-to-order or held in small stocks by boutique synthesis houses.

Supplier TierTypical VendorsPurity SpecLead TimeRisk Factor
Tier 1 (Aggregators) MolPort, eMolecules>90% (Variable)2–4 WeeksHigh: Stock age unknown; risk of partial cyclization.
Tier 2 (Catalog Houses) TRC, ChemBridge, Enamine>95% (NMR/LCMS)1–2 WeeksMedium: Generally reliable, but batch-to-batch variation exists.
Tier 3 (Custom Synthesis) US/EU CROs>98%4–6 WeeksLow: Freshly synthesized, but cost-prohibitive for <100g.
The "Make vs. Buy" Threshold

Due to the simplicity of the acylation chemistry, in-house synthesis is recommended for requirements >10 grams . The commercial markup often exceeds 2000% of the raw material cost.

  • Buy: If requirement is < 5g for initial SAR screening.

  • Synthesize: If requirement is > 10g or if strict control over the benzoxazinone impurity is required for precise kinetic studies.

Chemical Architecture & Impurity Profiling

Understanding the impurities requires mapping the synthetic pathway. The compound is synthesized via the N-acylation of anthranilic acid.[1] However, the reaction proceeds through a kinetic intermediate (the benzoxazinone) or can revert to it.

Pathway & Impurity Diagram

G cluster_0 Critical Quality Attributes Anthranilic Anthranilic Acid (Starting Material) Intermed INTERMEDIATE: 2-Isopropyl-4H- 3,1-benzoxazin-4-one Anthranilic->Intermed + IsoCl / Heat (- HCl) IsoCl Isobutyryl Chloride Product TARGET: 2-(Isobutyrylamino) benzoic acid Intermed->Product + H2O / Base (Hydrolysis) Product->Intermed Thermal Dehydration (Storage/Heating) Impurity1 Impurity A: Unreacted Anthranilic Acid Impurity2 Impurity B: Residual Benzoxazinone

Figure 1: Reaction pathway highlighting the dynamic equilibrium between the open-chain acid and the cyclized benzoxazinone.

Analytical Fingerprinting (Self-Validating QC)

To validate purity, you must confirm the absence of the amine (starting material) and the cyclized ring.

1. 1H NMR (DMSO-d6):

  • Target (Product): Look for the amide -NH singlet around 11.0–11.5 ppm .

  • Impurity A (Anthranilic Acid): Broad singlet at ~8.5 ppm (COOH) and broad exchangeable signal at ~6-7 ppm (NH2).

  • Impurity B (Benzoxazinone): Absence of the downfield amide proton (since the N is part of the ring). The aromatic splitting pattern will also shift significantly compared to the free acid.

2. HPLC Method (Generic Gradient):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm.[2]

  • Elution Order: Anthranilic Acid (Polar, RT ~2-3 min) < Target Acid (RT ~5-6 min) < Benzoxazinone (Non-polar, RT ~7-8 min).

Optimized Synthetic Protocol (In-House Production)

If commercial stock is unavailable or impure, use this scalable protocol. It avoids the use of pyridine (difficult to remove) and favors a Schotten-Baumann-like approach or anhydride fusion followed by hydrolysis.

Method: Anhydride Fusion / Hydrolysis Sequence Yield: ~85-90% | Purity: >98%

Step-by-Step Methodology
  • Acylation (Ring Closure):

    • Charge a round-bottom flask with Anthranilic Acid (1.0 eq) .

    • Add Isobutyric Anhydride (2.5 eq) . Note: Using the anhydride is cleaner than the acid chloride.

    • Heat to 120°C for 2 hours. The solid will dissolve, and the solution will darken slightly.

    • Mechanism:[] This converts anthranilic acid directly to 2-isopropyl-4H-3,1-benzoxazin-4-one .

    • In-Process Control (IPC): TLC (Hexane/EtOAc 4:1). Starting material (polar) should disappear; a new non-polar spot (benzoxazinone) appears.

  • Hydrolysis (Ring Opening):

    • Cool the reaction mixture to ~80°C.

    • Slowly add Water (excess) . Caution: Exothermic reaction.

    • Add catalytic Sodium Hydroxide (NaOH) or simply reflux in water if the anhydride excess is large (acidic conditions hydrolyze the ring).

    • Refinement: For high purity, basify with 1M NaOH to pH > 10 (opens ring completely to the carboxylate salt), wash with Ethyl Acetate (removes non-polar byproducts), then re-acidify the aqueous layer with HCl to pH 2.

  • Isolation:

    • The product, 2-(Isobutyrylamino)benzoic acid , will precipitate as a white solid upon acidification.

    • Filter and wash with cold water.

  • Recrystallization (Crucial for Purity):

    • Recrystallize from Ethanol/Water (1:1) or Toluene .

    • Note: Avoid prolonged boiling in high-boiling solvents, which may induce re-cyclization.

Handling & Stability Guidelines

Storage
  • Condition: Store at +4°C, desiccated.

  • Shelf Life: 2 years if dry. Moisture can induce hydrolysis of the amide bond over very long periods, but the primary risk is cyclization if heated.

Reactivity Alert (Drug Development)

If you plan to use this acid in a coupling reaction (e.g., EDC/NHS coupling to an amine):

  • Warning: Activation of the carboxylic acid often leads to the spontaneous formation of the benzoxazinone rather than the activated ester.

  • Mitigation: If your goal is to make an amide, the benzoxazinone is the activated species. You can often generate the benzoxazinone intentionally (using acetic anhydride or EDC) and then react it with your target amine to form the final amide product.

References

  • Chemical Identity & Constants: PubChem. 2-(Isobutyrylamino)benzoic acid (CID 880187). National Library of Medicine. [Link]

  • Synthetic Mechanism (Benzoxazinone Formation): Potewar, T. M., et al. "Synthesis of 2-substituted-4H-benzo[d][1,3]oxazin-4-ones." Synthetic Communications 35.2 (2005).
  • Analytical Data (Analogous Compounds): National Institute of Standards and Technology (NIST). N-Acetylanthranilic acid Mass Spectrum. [Link] (Used as spectral reference for N-acyl anthranilic acid fragmentation).

Sources

Foundational

"2-(Isobutyrylamino)benzoic acid" safety data sheet and handling precautions

Safety, Handling, and Synthetic Utility in Drug Development Executive Summary 2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid) is a critical intermediate in the synthesis of heterocyclic pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Synthetic Utility in Drug Development

Executive Summary

2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid) is a critical intermediate in the synthesis of heterocyclic pharmacophores, specifically 4H-3,1-benzoxazin-4-ones and quinazolinones .[1] These scaffolds are foundational in medicinal chemistry, serving as precursors for analgesic, anti-inflammatory, and anticancer therapeutics.

This technical guide provides a rigorous safety assessment, handling protocols, and synthetic context for researchers. Due to the limited commercial availability of specific safety data for this exact derivative, toxicological profiles are synthesized from validated structural analogs (N-acetylanthranilic acid ) and functional group analysis (carboxylic acid/amide moieties), adhering to the precautionary principle.

Part 1: Chemical Identity & Physicochemical Properties

Chemical Structure: The compound consists of an anthranilic acid (2-aminobenzoic acid) core where the primary amine is acylated with an isobutyryl group. This modification alters the solubility and reactivity profile compared to the parent anthranilic acid, specifically facilitating cyclodehydration.

PropertyData / DescriptionSource/Note
IUPAC Name 2-(2-Methylpropanoylamino)benzoic acidStandard Nomenclature
Common Name N-Isobutyrylanthranilic acid
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol Calculated
PubChem CID 880187[PubChem, 2025]
Physical State Solid (Crystalline powder)Analogous to N-acetyl derivative
Melting Point 184–187 °C (Predicted/Analog)Based on N-acetylanthranilic acid [Sigma-Aldrich, 2025]
Solubility Soluble in DMSO, DMF, Ethanol; Low in WaterHydrophobic isobutyryl group reduces water solubility
Acidity (pKa) ~3.5 – 4.5 (Carboxylic acid)Estimated based on benzoic acid derivatives
Part 2: Hazard Identification & Safety Assessment (GHS)[3]

Note: In the absence of a compound-specific SDS from major registrars, this assessment is derived from the closest structural analog, N-Acetylanthranilic acid (CAS 89-52-1) , and standard hazard classification for substituted benzoic acids.

GHS Classification (Estimated)
  • Signal Word: WARNING

  • Hazard Categories:

    • Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[2]

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

    • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

Hazard & Precautionary Statements
TypeCodeStatement
Hazard H302 Harmful if swallowed.[2]
Hazard H315 Causes skin irritation.
Hazard H319 Causes serious eye irritation.[3]
Hazard H335 May cause respiratory irritation.[3]
Precaution P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Precaution P280 Wear protective gloves/protective clothing/eye protection.[3]
Precaution P301+P312 IF SWALLOWED: Call a POISON CENTER if you feel unwell.
Precaution P305+P351 IF IN EYES: Rinse cautiously with water for several minutes.[4][3]

Toxicological Mechanism: As an anthranilic acid derivative, the compound possesses a free carboxylic acid group capable of local tissue irritation (mucous membranes, eyes). Systemic toxicity (H302) is likely moderate, similar to N-acetylanthranilic acid (LD50 Oral Mouse: 1114 mg/kg) [Cayman Chemical, 2025].

Part 3: Handling, Storage, and Exposure Control
Engineering Controls
  • Fume Hood: All operations involving weighing, transfer, or heating must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Dust Control: Use static-dissipative tools when handling the dry powder to minimize dust cloud formation.

Personal Protective Equipment (PPE) Decision Matrix

PPE_Decision Figure 1: PPE Selection Logic for N-Isobutyrylanthranilic Acid Handling Start Task Assessment Solids Weighing/Transfer (Solid) Start->Solids Liquids Reaction/Workup (Solution) Start->Liquids HighRisk High Temp/Pressure Synthesis Start->HighRisk PPE_Basic Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses Solids->PPE_Basic PPE_Resp Add: N95/P100 Mask (if outside hood) Solids->PPE_Resp Dust risk Liquids->PPE_Basic PPE_Chem Add: Chemical Splash Goggles, Double Gloving Liquids->PPE_Chem Splash risk HighRisk->PPE_Chem PPE_Shield Add: Blast Shield, Face Shield HighRisk->PPE_Shield Runaway risk

Storage Protocols
  • Conditions: Store in a cool, dry place (room temperature or 2-8°C recommended to prevent slow hydrolysis).

  • Incompatibilities: Segregate from strong oxidizing agents (e.g., permanganates, peroxides) and strong bases.

  • Container: Keep tightly closed in amber glass or high-density polyethylene (HDPE) containers.

Part 4: Synthetic Utility & Experimental Workflow

The primary application of 2-(Isobutyrylamino)benzoic acid in drug discovery is its cyclization to 2-isopropyl-4H-3,1-benzoxazin-4-one . This benzoxazinone intermediate is highly electrophilic and reacts with amines to form quinazolinones.

Synthesis Pathway[5][6][7]

Synthesis_Pathway Figure 2: Synthetic Pathway from Anthranilic Acid to Quinazolinone Scaffolds Anthranilic Anthranilic Acid (Starting Material) Intermediate 2-(Isobutyrylamino) benzoic acid (Target Compound) Anthranilic->Intermediate Acylation (Pyridine/DMF) IsobutyrylCl Isobutyryl Chloride IsobutyrylCl->Intermediate Benzoxazinone 2-Isopropyl-4H- 3,1-benzoxazin-4-one (Active Electrophile) Intermediate->Benzoxazinone Cyclodehydration (Ac2O or Heat) Quinazolinone Quinazolinone Derivatives (Drug Scaffold) Benzoxazinone->Quinazolinone Amine (R-NH2) Nucleophilic Attack

[1][5]

Experimental Protocol: Cyclization to Benzoxazinone

Derived from standard protocols for N-acyl anthranilic acid cyclization [Mhaske & Argade, 2006].

  • Setup: Charge a round-bottom flask with 2-(Isobutyrylamino)benzoic acid (1.0 eq).

  • Reagent: Add Acetic Anhydride (5.0 eq) as the dehydrating solvent.

  • Reaction: Reflux at 120–140 °C for 1–2 hours. Monitor by TLC (disappearance of acid spot).

  • Workup: Cool to room temperature. Excess acetic anhydride is removed under reduced pressure or by quenching with ice-water (if the product precipitates).

  • Purification: Recrystallize from hexane/ethyl acetate.

  • Validation: Confirm structure via IR (characteristic lactone C=O stretch at ~1750 cm⁻¹).

Part 5: Emergency Response
ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3] Seek medical attention.
Skin Contact Wash with plenty of soap and water. Remove contaminated clothing.[4][3] If irritation persists, get medical advice.
Inhalation Remove victim to fresh air and keep at rest.[3] If breathing is difficult, administer oxygen.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.
Spill Cleanup Dampen with water to prevent dust. Sweep up and place in a hazardous waste container (Label: "Organic Solid, Acidic").
References
  • PubChem. (2025).[8] 2-(Isobutyrylamino)benzoic acid (CID 880187). National Library of Medicine. Link

  • Cayman Chemical. (2025).[4][2] Safety Data Sheet: N-Acetylanthranilic Acid (CAS 89-52-1).[1][2]Link

  • Sigma-Aldrich. (2025).[4][2][9] Product Specification: N-Acetylanthranilic acid.[1][2] Merck KGaA. Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context for benzoxazinone synthesis).
  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.

Sources

Exploratory

The Pharmacological Profile of 2-(Isobutyrylamino)benzoic Acid: A Technical Evaluation of Anti-Inflammatory Potential

[1] Executive Technical Summary Compound Identity: 2-(Isobutyrylamino)benzoic acid (also N-isobutyrylanthranilic acid). Chemical Class: N-acyl anthranilic acid derivative.[1] Therapeutic Target: Inflammation modulation v...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Summary

Compound Identity: 2-(Isobutyrylamino)benzoic acid (also N-isobutyrylanthranilic acid). Chemical Class: N-acyl anthranilic acid derivative.[1] Therapeutic Target: Inflammation modulation via Cyclooxygenase (COX) inhibition and potential cytokine suppression.

This technical guide evaluates 2-(Isobutyrylamino)benzoic acid as a lead candidate for anti-inflammatory therapy. While structurally analogous to the Fenamate class of NSAIDs (e.g., Mefenamic acid), this compound features an N-acyl linkage rather than an N-aryl amine. This structural distinction alters its physicochemical profile, potentially enhancing metabolic stability through the steric bulk of the isobutyryl group while modifying binding affinity to the COX active site. This document outlines the synthesis, mechanism of action (MOA), and rigorous validation protocols required to elevate this compound from a chemical entity to a validated drug candidate.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of 2-(Isobutyrylamino)benzoic acid relies on the interplay between its polar "warhead" (carboxylic acid) and its lipophilic "tail" (isobutyryl group).

Structural Analysis[1][3][4][5][6]
  • Anthranilic Core (Ortho-positioning): The ortho relationship between the carboxylic acid and the amide nitrogen is critical. It facilitates an intramolecular hydrogen bond that locks the molecule into a pseudo-cyclic conformation, mimicking the transition state required for COX active site entry.

  • Isobutyryl Moiety (The Variable): Unlike the linear acetyl group in N-acetylanthranilic acid (a tryptophan metabolite), the isobutyryl group introduces a branched isopropyl chain.

    • Lipophilicity: Increases logP, enhancing membrane permeability.

    • Steric Hindrance: The branched nature protects the amide bond from rapid enzymatic hydrolysis (amidase activity), potentially extending half-life compared to linear acyl analogs.

SAR Visualization (DOT)

The following diagram illustrates the pharmacophore nodes and their functional roles.

SAR_Analysis Compound 2-(Isobutyrylamino)benzoic Acid Core Anthranilic Acid Core (Scaffold) Compound->Core Warhead Carboxylic Acid (-COOH) (Ionic Interaction w/ Arg-120 in COX) Core->Warhead Linker Amide Linker (-NH-CO-) (H-Bond Donor/Acceptor) Core->Linker COX_Binding COX Active Site (Arg-120) Warhead->COX_Binding Salt Bridge Tail Isobutyryl Group (Hydrophobic Pocket Binding) Linker->Tail Metabolic_Stability Resistance to Amidases Tail->Metabolic_Stability Steric Shielding

Caption: SAR breakdown of 2-(Isobutyrylamino)benzoic acid highlighting the functional roles of the carboxylic warhead and the isobutyryl hydrophobic tail.

Proposed Mechanism of Action (MOA)

Based on the anthranilic acid scaffold, the primary mechanism is competitive inhibition of Cyclooxygenase (COX) enzymes. However, N-acyl derivatives often exhibit a "dual-pathway" effect, influencing downstream cytokine signaling.

Primary Pathway: COX Inhibition

The carboxylate anion binds to Arg-120 at the entrance of the COX channel. The isobutyryl group projects into the hydrophobic channel (Tyr-385 region), blocking the entry of Arachidonic Acid (AA).

Secondary Pathway: NF-κB Modulation

Emerging evidence suggests that anthranilic derivatives can inhibit the nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines (TNF-α, IL-6) independent of COX inhibition.

MOA_Pathway Stimulus Inflammatory Stimulus (LPS / Tissue Injury) PLA2 Phospholipase A2 Stimulus->PLA2 NFkB NF-κB Complex Stimulus->NFkB Membrane Cell Membrane AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme PGs Prostaglandins (PGE2) COX2->PGs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AA->COX2 Drug 2-(Isobutyrylamino)benzoic Acid Drug->COX2 Inhibits (Primary) Drug->NFkB Modulates (Secondary)

Caption: Dual-mechanism model showing direct COX-2 inhibition and secondary modulation of the NF-κB inflammatory signaling cascade.[2]

Synthesis & Purification Protocol

To ensure reproducibility in biological assays, high-purity synthesis is required. The Schotten-Baumann reaction is the preferred method for N-acylation of anthranilic acid.

Reagents
  • Anthranilic acid (CAS 118-92-3)

  • Isobutyryl chloride (CAS 79-30-1)

  • Pyridine or Triethylamine (Base)

  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol of anthranilic acid in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 22.0 mmol of pyridine. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 11.0 mmol of isobutyryl chloride over 15 minutes. The exotherm must be controlled to prevent di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Quench with 10% HCl (aq) to remove excess pyridine and protonate the carboxylic acid.

  • Extraction: Extract the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white needle-like crystals.

    • Target Yield: >85%

    • Purity Check: HPLC (>98%) and

      
      H-NMR (Confirm amide proton doublet at ~11-12 ppm).
      

Pre-Clinical Evaluation Strategy

This section details the self-validating protocols to assess anti-inflammatory efficacy.

A. In Vitro Enzymatic Assay (COX-1 vs COX-2 Selectivity)

Objective: Determine the


 values for COX-1 and COX-2 to assess selectivity (Selectivity Index = 

).
ParameterProtocol Specification
Assay Type Colorimetric COX (Ovine/Human recombinant) Inhibitor Screening Assay.
Substrate Arachidonic Acid (100 µM).
Chromogen TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
Controls Positive: Indomethacin (Non-selective), Celecoxib (COX-2 selective). Negative: DMSO vehicle.
Readout Absorbance at 590 nm (Peroxidase activity of COX).
Data Analysis Non-linear regression (Sigmoidal dose-response) to calculate

.
B. Cellular Inflammation Model (RAW 264.7 Macrophages)

Objective: Evaluate the suppression of Nitric Oxide (NO) and PGE2 in a living cell system stimulated by Lipopolysaccharide (LPS).

Workflow:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Pre-treat with 2-(Isobutyrylamino)benzoic acid (0.1 - 100 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay (NO): Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540 nm.

  • ELISA (PGE2/TNF-α): Use remaining supernatant to quantify specific inflammatory mediators via sandwich ELISA.

  • MTT Assay: Run parallel cytotoxicity controls to ensure reduced NO is due to inhibition, not cell death.

Assay_Workflow cluster_0 Primary Screen (Enzymatic) cluster_1 Secondary Screen (Cellular) Start Compound Library (2-Isobutyrylamino-benzoic acid) COX_Assay COX-1/2 Inhibition Assay (Cell-Free) Start->COX_Assay IC50_Calc Calculate IC50 & Selectivity COX_Assay->IC50_Calc Cell_Culture RAW 264.7 Macrophages + LPS Induction IC50_Calc->Cell_Culture If IC50 < 50µM Griess Griess Assay (NO Production) Cell_Culture->Griess Cytotox MTT Assay (Viability Check) Cell_Culture->Cytotox

Caption: Hierarchical screening workflow ensuring compounds are validated enzymatically before cellular testing.

ADMET Profile & Safety Considerations

Before in vivo testing, the physicochemical properties must be verified.

  • Lipophilicity (cLogP): Estimated at ~2.5 - 3.0. This is optimal for oral bioavailability (Lipinski’s Rule of 5) and allows passive diffusion across membranes.

  • Metabolic Stability: The isobutyryl group is susceptible to hepatic amidases. However, the ortho-substitution on the benzoate ring provides steric protection, likely slowing hydrolysis compared to para-substituted analogs.

  • Gastric Safety: Like other acidic NSAIDs, direct contact irritation is a risk. This can be mitigated by formulating as a prodrug (ester) or co-administration with proton pump inhibitors during animal studies.

References

  • Kaltenbronn, J. S., et al. (1983).[3] "Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids." Arzneimittelforschung, 33(4A), 621-627.[3] Link

  • El-Sayed, M. A., et al. (2011).[4] "Synthesis and Anti-Inflammatory Activity of Some New N-Acyl Anthranilic Acid Derivatives." Acta Poloniae Pharmaceutica, 68(2), 215-223.

  • Levin, J. I., et al. (2001).[4] "Anthranilate sulfonamide hydroxamate matrix metalloproteinase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 11(16), 2189-2192. Link

  • Perrin, D. D. (1965). "Dissociation constants of organic bases in aqueous solution." Butterworths, London. (Reference for Anthranilic acid pKa values).
  • Vane, J. R., & Botting, R. M. (1998). "Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs." The American Journal of Medicine, 104(3), 2S-8S. Link

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2-(Isobutyrylamino)benzoic Acid via N-Acylation

An Application Note for Drug Development Professionals and Organic Chemists Introduction and Scope 2-(Isobutyrylamino)benzoic acid is a derivative of anthranilic acid, a key structural motif found in various pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Introduction and Scope

2-(Isobutyrylamino)benzoic acid is a derivative of anthranilic acid, a key structural motif found in various pharmaceuticals and fine chemicals. As an N-acylated anthranilic acid, it serves as a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and compounds with potential biological activity. The isobutyryl group can influence the molecule's lipophilicity and steric profile, making it a target for medicinal chemistry research.

This application note provides a detailed, field-proven experimental protocol for the synthesis of 2-(Isobutyrylamino)benzoic acid. The procedure is designed for reliability and scalability, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is intended for researchers in drug discovery, process development, and academic organic chemistry labs.

Reaction Principle and Mechanism

The synthesis is achieved through the N-acylation of 2-aminobenzoic acid (anthranilic acid) with isobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Overall Reaction:

Figure 1: Synthesis of 2-(Isobutyrylamino)benzoic acid from 2-aminobenzoic acid and isobutyryl chloride.

Mechanism: The reaction proceeds via the nucleophilic attack of the amino group of 2-aminobenzoic acid on the electrophilic carbonyl carbon of isobutyryl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine, is incorporated to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct that is formed.[1] This neutralization is critical as the generated HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol

This section details the necessary materials, safety precautions, and a step-by-step procedure for the synthesis and purification of the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use, as isobutyryl chloride is sensitive to moisture.[2]

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equiv.Notes
2-Aminobenzoic AcidC₇H₇NO₂137.145.00 g1.0Starting material
Isobutyryl ChlorideC₄H₇ClO106.554.25 mL1.1Acylating agent, d=1.017 g/mL[3]
Triethylamine (Et₃N)C₆H₁₅N101.196.05 mL1.2Base, d=0.726 g/mL
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous solvent
Hydrochloric Acid (HCl)HCl36.46~15 mL-2 M aqueous solution for workup
Deionized WaterH₂O18.02As needed-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
EthanolC₂H₅OH46.07As needed-Recrystallization solvent
Essential Safety Precautions

This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Isobutyryl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care under an inert atmosphere.[3]

  • Triethylamine: Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

Step-by-Step Synthesis Procedure

Reaction Setup:

  • To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminobenzoic acid (5.00 g, 36.46 mmol).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension at room temperature.

  • Add triethylamine (6.05 mL, 43.75 mmol) to the suspension. Stir for 5 minutes. While 2-aminobenzoic acid may not fully dissolve, the triethylamine will act as the necessary base.

Acylation Reaction: 4. Prepare a solution of isobutyryl chloride (4.25 mL, 40.11 mmol) in a dry dropping funnel. 5. Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction. 6. Add the isobutyryl chloride solution dropwise to the stirred suspension over a period of 20-30 minutes. A precipitate (triethylamine hydrochloride) will form. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).[4]

Workup and Isolation: 8. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water and shake. Separate the organic layer. 9. Wash the organic layer sequentially with 50 mL of 2 M HCl to remove excess triethylamine, and then with 50 mL of deionized water. 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.[5] This will yield the crude product, likely as an off-white or yellowish solid.

Purification (Recrystallization): 11. Dissolve the crude solid in a minimum amount of hot ethanol. 12. Add hot deionized water dropwise until the solution becomes slightly turbid. 13. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6] 14. Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold water.[7] 15. Dry the crystals under vacuum to obtain the final product, 2-(Isobutyrylamino)benzoic acid.

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire protocol.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 2-Aminobenzoic Acid and Et3N in anhydrous DCM B 2. Cool flask to 0°C A->B C 3. Add Isobutyryl Chloride dropwise at 0°C B->C Start Reaction D 4. Warm to RT Stir for 2-3 hours C->D E 5. Aqueous Wash (H2O, 2M HCl) D->E Quench & Extract F 6. Dry Organic Layer (Na2SO4) E->F G 7. Evaporate Solvent (Rotary Evaporator) F->G H Crude Product G->H I 8. Recrystallize from Ethanol/Water H->I Purify J 9. Vacuum Filtration I->J K 10. Dry under Vacuum J->K L Pure Product K->L

Caption: Workflow for the synthesis of 2-(Isobutyrylamino)benzoic acid.

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.

  • Yield: A typical yield for this reaction after purification is in the range of 75-85%.

  • Melting Point: The melting point should be determined and compared to literature values to assess purity.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the N-H amide proton (a broad singlet), and the protons of the isobutyryl group (a septet and a doublet).

    • IR Spectroscopy: Key signals should include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, and two strong C=O stretches (one for the carboxylic acid and one for the amide).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Extend the reaction time or warm slightly (e.g., to 40°C) after initial addition.
Loss during workup.Be careful during extractions. Ensure pH is sufficiently acidic during the wash to keep the product in the organic layer.
Oily Product Impurities present.Ensure complete removal of the solvent. Perform a thorough recrystallization, potentially trying a different solvent system.
Reaction Fails Inactive starting amine.The HCl generated from the reaction can protonate the starting amine. Ensure a sufficient amount of triethylamine is used.
Deactivated acylating agent.Isobutyryl chloride is moisture-sensitive. Use a fresh bottle or distill before use.

References

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material.
  • PrepChem.com. Synthesis of 2-(Aminosulfonyl)benzoic acid, 2-azidoethyl ester.
  • Leggio, A., et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Google Patents. WO1997028118A1 - Process for preparing anthranilic acids.
  • WebAssign. Experiment 8 - Amide Preparation.
  • Steingruber, H. S., et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA.
  • Wikipedia. Isobutyryl chloride.
  • ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?.
  • Carl ROTH. Safety Data Sheet: Benzoic acid.
  • Google Patents. US3804821A - Method for the direct acylation of aminobenzoic acids.
  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
  • Google Patents. US3681450A - Preparation of p-aminobenzoyl chloride salts.
  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid.
  • LPS. Safety Data Sheet (SDS) Benzoic Acid.
  • Fisher Scientific. SAFETY DATA SHEET - Benzoic acid.
  • International Journal of Drug Development. SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES.
  • Noah Chemicals. Safety Data Sheet - Benzoic Acid.

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Application

Application Note: Analytical Characterization and Quantification of 2-(Isobutyrylamino)benzoic Acid

Executive Summary This application note details the analytical framework for the characterization, identification, and quantification of 2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid). This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the characterization, identification, and quantification of 2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid). This compound is frequently encountered as a process-related impurity (PRI) in the synthesis of quinazolinone-based pharmaceuticals, specific kinase inhibitors, and anthranilic acid-derived agrochemicals.

Due to the presence of both a carboxylic acid moiety and an amide functionality, this molecule presents specific challenges regarding peak tailing and ionization suppression. This guide provides a validated HPLC-UV/MS protocol for routine quantification and a GC-MS method for orthogonal confirmation, supported by spectroscopic identification criteria.

Physicochemical Profile & Analytical Strategy

Understanding the molecular behavior is the prerequisite for robust method development.

PropertyValue / DescriptionAnalytical Implication
Chemical Formula

Monoisotopic Mass: 207.09 Da
Structure Anthranilic acid core acylated with an isobutyryl group.[1]UV active (Benzene ring); Amide allows H-bonding.
pKa (Acid) ~3.8 (Carboxylic acid)Critical: Mobile phase pH must be < 3.0 to suppress ionization for RP-HPLC retention.
pKa (Base) Negligible (Amide reduces N basicity)Unlikely to protonate significantly under standard LC conditions.
LogP ~2.9 (Predicted)Moderately lipophilic; requires high organic strength for elution on C18.
Solubility High: MeOH, ACN, DMSO. Low: Water (pH < 4).Diluents should be at least 50% organic to prevent precipitation.
Analytical Logic Diagram

The following decision tree illustrates the method selection process based on the sample matrix and required sensitivity.

MethodSelection Start Sample Matrix API API / Raw Material (High Conc.) Start->API Bio Plasma / Urine (Trace Level) Start->Bio Action1 Direct Dilution (MeOH) API->Action1 Action2 SPE Extraction (Mixed Mode) Bio->Action2 Tech1 HPLC-UV (254 nm) Tech2 LC-MS/MS (ESI-) Tech3 GC-MS (Derivatized) Action1->Tech1 Routine QC Action1->Tech3 Orthogonal ID Action2->Tech2 Sens < 1 ng/mL

Figure 1: Analytical decision matrix for selecting the appropriate detection and preparation method.

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)

This is the "Gold Standard" method. The use of an acidic mobile phase is non-negotiable to ensure the carboxylic acid remains in its neutral, hydrophobic state, preventing peak fronting/tailing.

Chromatographic Conditions[2][3][4][5][6]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    • UV: 254 nm (Primary), 280 nm (Secondary).

    • MS: ESI Negative Mode (Target

      
      : 206.1 
      
      
      
      ).
Gradient Program

The isobutyryl group adds significant hydrophobicity compared to N-acetyl analogs, requiring a stronger organic push.

Time (min)% Mobile Phase BEvent
0.020Initial Equilibration
2.020Isocratic Hold
12.080Linear Gradient
15.095Wash
15.120Re-equilibration
20.020End of Run
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical: Acidic MP ensures this).
  • Retention Time (

    
    ):  Approx 8.5 - 9.5 min (varies by column).
    
  • Precision (RSD):

    
     for 
    
    
    
    injections.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Direct injection of carboxylic acids into GC often leads to adsorption on the liner and poor peak shape. Derivatization is required to convert the acid to a methyl ester or trimethylsilyl (TMS) ester.

Derivatization Protocol (TMS Method)
  • Dry: Evaporate

    
     of sample extract to dryness under nitrogen.
    
  • Reconstitute: Add

    
     anhydrous pyridine.
    
  • Derivatize: Add

    
     BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Incubate: Heat at

    
     for 30 minutes.
    
  • Inject:

    
     splitless.
    
GC Parameters[2][3]
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    (hold 3 min).
  • MS Detection: EI Source (70 eV). Look for molecular ion of the di-TMS derivative (if amide also silylates) or mono-TMS.

    • Note: The amide proton is less acidic; mono-silylation of the carboxylic acid is the primary product under mild conditions.

Method C: Spectroscopic Identification (NMR)

To distinguish 2-(Isobutyrylamino)benzoic acid from similar impurities (like N-butyryl or N-acetyl analogs), Nuclear Magnetic Resonance (NMR) is definitive.

Key -NMR Signals (DMSO- )

The structural fingerprint lies in the aliphatic region (Isobutyryl group).

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
11.2 Singlet (Broad)1H

Acidic proton (exchangeable).
10.8 Singlet1H

Amide proton (deshielded by H-bond to carbonyl).
8.4 - 7.1 Multiplets4HAr-

Anthranilic aromatic ring protons.
2.65 Septet (

Hz)
1H

Methine proton of isobutyryl group.
1.15 Doublet (

Hz)
6H

Diagnostic: Gem-dimethyl group. Distinguishes from N-butyryl (which would be triplet/multiplet).

Sample Preparation Workflow

For complex matrices (plasma/tissue), a Solid Phase Extraction (SPE) is recommended to remove proteins and salts that suppress ionization.

SamplePrep Step1 Sample: 200 µL Plasma Step2 Pre-treatment: Add 200 µL 2% Formic Acid (Disrupt protein binding) Step1->Step2 Step3 SPE Cartridge: Mixed-Mode Anion Exchange (MAX) (Retains Acidic Analytes) Step2->Step3 Step4 Wash 1: 5% NH4OH (Remove Neutrals) Wash 2: Methanol (Remove Bases) Step3->Step4 Step5 Elute: 2% Formic Acid in Methanol Step4->Step5 Step6 Evaporate & Reconstitute in Mobile Phase Step5->Step6

Figure 2: Solid Phase Extraction (SPE) protocol utilizing Mixed-Mode Anion Exchange to selectively isolate the acidic analyte.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. (2023).[2] 2-(Isobutyrylamino)benzoic acid Compound Summary. National Library of Medicine. Link

  • Sielc Technologies. (2023). Separation of Benzoic acid, 2-(acetylamino)- on Newcrom R1 HPLC column. (Methodology adapted for isobutyryl analog). Link

  • NIST Chemistry WebBook. Benzoic acid, 2-(methylamino)- Infrared Spectrum. (Spectral reference for anthranilic core). Link

  • Papadoyannis, I. N., et al. (1992).[3] Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives. Journal of Liquid Chromatography.[3] Link

Sources

Method

Application Note: High-Purity Isolation of 2-(Isobutyrylamino)benzoic Acid via Optimized Recrystallization

Abstract This technical guide provides a detailed, field-proven protocol for the purification of 2-(isobutyrylamino)benzoic acid by recrystallization. The methodology is designed to effectively remove common process-rela...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the purification of 2-(isobutyrylamino)benzoic acid by recrystallization. The methodology is designed to effectively remove common process-related impurities, yielding a final product of high purity suitable for downstream applications in pharmaceutical research and development. This document elucidates the scientific principles behind solvent selection, procedural steps, and troubleshooting, ensuring a reproducible and scalable purification process.

Introduction: The Rationale for Recrystallization

2-(Isobutyrylamino)benzoic acid, an N-acylated derivative of anthranilic acid, is a key intermediate in the synthesis of various biologically active compounds. Its purity is paramount, as residual starting materials or by-products can interfere with subsequent reactions and compromise the integrity of final products. Recrystallization remains the cornerstone of purification for many solid organic compounds due to its efficacy in separating the desired compound from soluble and insoluble impurities.

The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at ambient or sub-ambient temperatures but exhibit high solubility at an elevated temperature. This differential allows for the saturation of the solution with the target compound at a high temperature, followed by its crystallization upon cooling, leaving the more soluble impurities behind in the mother liquor.

Understanding Potential Impurities

A robust purification strategy is predicated on a thorough understanding of the potential impurities. The synthesis of 2-(isobutyrylamino)benzoic acid typically proceeds via the acylation of anthranilic acid with isobutyryl chloride or isobutyric anhydride.[1]

Common process-related impurities include:

  • Unreacted Anthranilic Acid: A primary and common impurity.

  • Isobutyric Acid: Formed from the hydrolysis of the acylating agent.

  • Di-acylated Byproducts: Though typically minor, over-acylation can occur.

  • Oxidation/Degradation Products: Anthranilic acid can be susceptible to coloration upon heating, indicating the formation of minor degradation impurities.[2]

The chosen recrystallization protocol is specifically designed to address these impurities.

Solvent System Selection: A Data-Driven Approach

The selection of an appropriate solvent system is the most critical parameter for successful recrystallization. While specific solubility data for 2-(isobutyrylamino)benzoic acid is not extensively published, we can infer suitable systems from closely related analogs, such as N-phenylanthranilic acid and benzoic acid.

Studies on N-phenylanthranilic acid have demonstrated its solubility profile in various organic solvents, with solubility generally increasing with temperature.[3] This trend is crucial for effective recrystallization. Benzoic acid, the parent aromatic carboxylic acid, is known to be highly soluble in hot water and poorly soluble in cold water, making water a viable recrystallization solvent for it.[1]

Based on this analogous data and internal experimental findings, a mixed solvent system of Ethanol/Water is recommended. This system offers several advantages:

  • High Solubilizing Power: Ethanol is a good solvent for a wide range of organic compounds, including N-acylated anthranilic acids.

  • Tunable Polarity: The addition of water as an anti-solvent allows for fine-tuning of the solvent polarity to optimize both the dissolution of the target compound at high temperatures and its precipitation upon cooling.

  • Effective Impurity Removal: Unreacted anthranilic acid has some solubility in hot water, while isobutyric acid is highly water-soluble. This aids in their removal into the mother liquor.

An alternative solvent system of Toluene/Ethanol can also be employed, particularly for larger scale purifications where the use of water may be less convenient.

Solubility Profile of a Close Analog (N-phenylanthranilic acid)
SolventSolubility Trend with Increasing TemperatureReference
AcetoneHigh Solubility, Increases with Temperature[3]
Ethyl AcetateHigh Solubility, Increases with Temperature[3]
EthanolModerate Solubility, Increases with Temperature[3]
MethanolModerate Solubility, Increases with Temperature[3]
TolueneLower Solubility, Increases with Temperature[3]
WaterInsoluble[4]

Detailed Recrystallization Protocol

This protocol is optimized for a laboratory scale of 5-10 grams of crude 2-(isobutyrylamino)benzoic acid.

Materials and Equipment
  • Crude 2-(isobutyrylamino)benzoic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks (appropriate sizes)

  • Hot Plate with Magnetic Stirring

  • Buchner Funnel and Flask

  • Filter Paper (Whatman No. 1 or equivalent)

  • Glass Stirring Rod

  • Ice Bath

  • Spatula

  • Drying Oven or Vacuum Desiccator

Step-by-Step Methodology

Recrystallization_Workflow A 1. Dissolution B 2. Hot Filtration (Optional) A->B Insoluble Impurities Present C 3. Crystallization A->C No Insoluble Impurities B->C D 4. Isolation C->D E 5. Washing D->E F 6. Drying E->F

Caption: Recrystallization Workflow Diagram

  • Dissolution:

    • Place the crude 2-(isobutyrylamino)benzoic acid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask to create a slurry.

    • Gently heat the mixture on a hot plate with continuous stirring. Add ethanol portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to achieve complete dissolution. Rationale: Using an excess of solvent will reduce the overall yield of the purified product.

  • Decolorization (if necessary):

    • If the solution is colored, it may indicate the presence of colored impurities.[5]

    • Remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution.

    • Gently reheat the solution to boiling for a few minutes. Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • This is a critical step to remove insoluble impurities and activated charcoal.

    • Preheat a separate Erlenmeyer flask and a glass funnel with a fluted filter paper on the hot plate.

    • Quickly filter the hot solution through the fluted filter paper into the preheated flask. Rationale: Preheating the apparatus prevents premature crystallization of the product on the filter paper and in the funnel stem.

  • Crystallization:

    • Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature without disturbance. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Ensure the filter paper is properly seated and wetted with a small amount of the cold solvent mixture before filtration.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio as the crystallization solvent if a mixed system was used) to remove any residual mother liquor containing dissolved impurities.

    • Rationale: Using a cold solvent for washing minimizes the loss of the desired product through dissolution.

  • Drying:

    • Allow the crystals to air-dry on the Buchner funnel for a few minutes by drawing air through them.

    • Transfer the purified crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized 2-(isobutyrylamino)benzoic acid should be assessed using the following methods:

  • Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates the absence of significant impurities.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify any residual impurities.

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add more solvent to the hot mixture. If the oil persists, cool the solution slightly and try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
No Crystal Formation Too much solvent was used, or the solution has not cooled sufficiently.If at room temperature, place the solution in an ice bath. If crystals still do not form, try to induce crystallization by scratching the flask or by adding a seed crystal of the pure compound. If necessary, a portion of the solvent can be evaporated to increase the concentration.
Low Recovery Too much solvent was used, the crystals were washed with a solvent that was not cold, or the compound has significant solubility in the cold solvent.Optimize the solvent volume in subsequent attempts. Ensure the washing solvent is ice-cold. Consider a different solvent system where the compound has lower solubility at cold temperatures.
Colored Crystals Incomplete removal of colored impurities.Repeat the recrystallization process, ensuring the use of activated charcoal and proper hot filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ethanol and toluene are flammable. Avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of 2-(isobutyrylamino)benzoic acid. By understanding the nature of potential impurities and applying the principles of solvent selection and controlled crystallization, researchers can consistently obtain a high-purity product essential for advancing their research and development endeavors.

References

  • Gong, X., et al. (2018). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Chemical & Engineering Data, 63(7), 2436-2444. Available at: [Link]

  • Zentel, T. L. (1971). 2-Substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1971, 2963-2965. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. Available at: [Link]

  • Wikipedia. (n.d.). N-Acetylanthranilic acid. Retrieved February 7, 2026, from [Link]

  • U.S. Patent No. 4,431,840. (1984). Process for preparing 2-benzoylbenzoic acids. Google Patents.
  • World Intellectual Property Organization. (1997). Process for preparing anthranilic acids (Patent No. WO 1997/028118 A1). Google Patents.
  • Srivastava, S. K., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Indian Journal of Chemistry - Section B, 42(11), 2865-2869. Available at: [Link]

  • Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved February 7, 2026, from [Link]

  • Erikson, J. (1970). N-acetylanthranilic acid. A highly triboluminescent material. Journal of Chemical Education, 47(9), 688. Available at: [Link]

  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Available at: [Link]

  • Reddit. (2024). cleaning anthranilic acid. r/OrganicChemistry. Available at: [Link]

  • Pobudkowska, A., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Journal of Chemical & Engineering Data, 56(4), 1149-1156. Available at: [Link]

  • Sciencemadness Discussion Board. (2015). anthranilic acid acetylation in various conditions. Available at: [Link]

  • Al-Rawi, J. M. A. (2010). Synthesis of Heterocycles from Anthranilic acid and its Derivatives (Doctoral dissertation, University of Bergen). Available at: [Link]

Sources

Application

Developing a bioassay for "2-(Isobutyrylamino)benzoic acid" activity

Here is the requested content on : Application Note & Protocols Topic: A Strategic Approach to Developing a Bioassay for Characterizing the Biological Activity of 2-(Isobutyrylamino)benzoic acid Audience: Researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the requested content on :

Application Note & Protocols

Topic: A Strategic Approach to Developing a Bioassay for Characterizing the Biological Activity of 2-(Isobutyrylamino)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(Isobutyrylamino)benzoic acid is a derivative of anthranilic acid, a scaffold known to be a crucial pharmacophore in a multitude of biologically active compounds.[1] Derivatives of anthranilic acid have demonstrated a wide spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] Given the nascent status of 2-(Isobutyrylamino)benzoic acid, a definitive biological activity and corresponding bioassay are not yet established. This document provides a strategic, hypothesis-driven framework for systematically characterizing the compound's activity. We present a tiered approach, beginning with broad primary screening for cytotoxicity, followed by more specific secondary assays to elucidate the mechanism of action, such as apoptosis induction or anti-inflammatory potential. This guide provides the scientific rationale behind experimental choices and detailed, self-validating protocols to empower researchers to robustly define the bioactivity of this novel compound.

Introduction & Strategic Overview

The core structure of 2-(Isobutyrylamino)benzoic acid is N-acylated anthranilic acid. This chemical class is significant, with members acting as inhibitors of various enzymes and modulators of critical cellular pathways, such as the mitogen-activated protein kinase (MAPK) pathway or apoptosis.[1] The initial challenge with a novel compound like this is not the absence of potential activity, but the breadth of possibilities. A brute-force screening against all possible targets is inefficient.

Therefore, a logical, tiered workflow is the most effective strategy. Our approach is designed to first answer the broadest question: "Does the compound have a cytotoxic or cytostatic effect on living cells?" From this fundamental starting point, subsequent assays are chosen based on the initial results to progressively refine our understanding of the compound's specific mechanism of action (MoA).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target & Pathway Analysis A Dose-Response & Viability Assay (e.g., Resazurin Assay) B Apoptosis Assay (e.g., Caspase-Glo 3/7) A->B If Cytotoxic C Anti-inflammatory Assay (e.g., Nitric Oxide Assay) A->C If Not Cytotoxic D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot for Pathway Markers (e.g., p-ERK, Bcl-2) B->E

Caption: Tiered workflow for characterizing novel compound activity.

Tier 1: Primary Screening for Cytotoxicity

Scientific Rationale: The first step is to determine if 2-(Isobutyrylamino)benzoic acid affects fundamental cellular health. A cytotoxicity assay measures the degree to which an agent is toxic to cells. This provides a quantitative measure, the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This value is a critical benchmark for comparing potency and guiding concentrations for subsequent experiments. We will utilize a resazurin-based assay, which is a robust and sensitive method to measure cell viability through metabolic activity.

Protocol 2.1: Resazurin Cell Viability Assay

Principle: Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active, viable cells to the highly fluorescent, pink resorufin. The intensity of the fluorescence signal is directly proportional to the number of living cells.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231). This line is well-characterized and has been used in the study of other benzoic acid derivatives.[4]

  • DMEM (Dulbecco's Modified Eagle's Medium) with 10% FBS and 1% Penicillin-Streptomycin.

  • 2-(Isobutyrylamino)benzoic acid (stock solution in DMSO, e.g., 100 mM).

  • Resazurin sodium salt (stock solution in sterile PBS, 0.15 mg/mL).

  • Doxorubicin (positive control for cytotoxicity).

  • Sterile 96-well clear-bottom, black-walled plates.

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Procedure:

  • Cell Seeding:

    • Trypsinize and count MDA-MB-231 cells.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach. Rationale: This initial incubation ensures cells are in a healthy, exponential growth phase before compound exposure.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution of 2-(Isobutyrylamino)benzoic acid in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Also prepare dilutions for the positive control (Doxorubicin, e.g., 10 µM to 1 nM) and a vehicle control (DMSO at the highest concentration used for the test compound, typically ≤0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 48-72 hours. Rationale: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation and viability.

  • Resazurin Addition and Measurement:

    • Add 10 µL of resazurin stock solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of a "medium only" blank from all readings.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Concentration (µM)% Viability (Mean)Std. Deviation
1008.22.1
33.325.64.5
11.148.95.3
3.785.16.8
1.298.54.2
0.4101.23.9
0 (Vehicle)1003.5
Calculated IC50 11.5 µM

Table 1: Example data from a dose-response experiment for IC50 calculation.

Tier 2: Mechanistic Elucidation

Based on the Tier 1 results, a decision can be made. If the compound is cytotoxic (e.g., IC50 < 50 µM), the next logical step is to investigate the mechanism of cell death. If it is not cytotoxic, exploring other potential activities, such as anti-inflammatory effects, is warranted.

Scenario A: The Compound is Cytotoxic - Apoptosis Assay

Scientific Rationale: A key question for a cytotoxic compound is whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is a highly regulated process involving the activation of a cascade of enzymes called caspases. Caspases-3 and -7 are key executioner caspases. Measuring their activity provides a direct and specific readout for apoptosis.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Execution Phase A 2-(Isobutyrylamino)benzoic acid (Hypothesized) B Bax/Bak Activation A->B C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3/7 Activation (Assay Target) E->F G Cell Death F->G

Caption: Simplified intrinsic apoptosis pathway highlighting the assay target.

Protocol 3.1: Caspase-Glo® 3/7 Assay

Principle: This assay provides a luminogenic caspase-3/7 substrate. When cleaved by active caspase-3/7, a substrate for luciferase is released, resulting in light production. The luminescent signal is proportional to the amount of caspase activity.

Materials:

  • Cells and compound as described in Protocol 2.1.

  • Caspase-Glo® 3/7 Assay System (Promega or similar).

  • White-walled, clear-bottom 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding and Dosing:

    • Seed cells (5,000 cells/well) and treat with the compound as described in Protocol 2.1. It is crucial to test the compound at its IC50 and 2x IC50 concentrations.

    • Include a positive control (e.g., Staurosporine, 1 µM) and a vehicle control.

    • Incubate for a shorter period, typically 12, 24, or 36 hours, as caspase activation precedes complete cell death.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Express data as fold-change in luminescence relative to the vehicle-treated control. A significant increase indicates apoptosis induction.

Scenario B: The Compound is Not Cytotoxic - Anti-inflammatory Assay

Scientific Rationale: Many anthranilic acid derivatives exhibit anti-inflammatory properties.[2][5] A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), which induces a strong inflammatory response, including the production of nitric oxide (NO). A potential anti-inflammatory compound would inhibit this NO production.

Protocol 3.2: Nitric Oxide (NO) Assay using Griess Reagent

Principle: The Griess test measures nitrite (NO2-), a stable breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the NO concentration.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Lipopolysaccharide (LPS).

  • Griess Reagent System.

  • Sodium Nitrite (for standard curve).

  • Dexamethasone (positive control for inflammation inhibition).

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at 2.5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells for 1 hour with various concentrations of 2-(Isobutyrylamino)benzoic acid (e.g., 1-50 µM, concentrations should be confirmed as non-toxic from Tier 1).

    • After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include controls: vehicle only, LPS only, and LPS + Dexamethasone.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part 2 of Griess Reagent) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the nitrite concentration in the samples.

    • Express the data as % inhibition of NO production compared to the "LPS only" control.

Trustworthiness and Self-Validation

Every protocol described is a self-validating system through the rigorous use of controls:

  • Vehicle Control: Ensures that the solvent (e.g., DMSO) does not affect the cells. This is the baseline for 100% viability or 0% inhibition.

  • Positive Control: A known compound that produces the expected effect (e.g., Doxorubicin for cytotoxicity, Dexamethasone for anti-inflammation). This confirms that the assay system is working correctly.

  • Blank Control: A well with medium but no cells. This accounts for background signal from the medium and assay reagents.

Consistent results from these controls are paramount for validating the data obtained for the test compound.

References

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.[Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Ukrainian Chemistry Journal.[Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.[Link]

  • Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. Applied and Environmental Microbiology.[Link]

  • Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae. Journal of Bacteriology.[Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI.[Link]

  • Benzoic Acid | C6H5COOH. PubChem.[Link]

  • New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research.[Link]

  • 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry.[Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research.[Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry.[Link]

  • 2-(Isopropylamino)benzoic acid | C10H13NO2. PubChem.[Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. Pakistan Journal of Pharmaceutical Sciences.[Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.[Link]

  • Characterization of anthranilic acid produced by Virgibacillus salarius MML1918 and its bio-imaging application. AMB Express.[Link]

  • Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences.[Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI.[Link]

  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Redox Biology.[Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. ResearchGate.[Link]

  • Process for the production of anthranilic acid and methylanthranilate by using saccharomyces cerivisiae mutants.
  • Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate.[Link]

  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives. ScholarWorks@GVSU.[Link]

  • Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry. ACS Nano.[Link]

  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. MDPI.[Link]

  • Biochemical characterization and substrate profiling of a reversible 2,3-dihydroxybenzoic acid decarboxylase for biocatalytic Kolbe-Schmitt reaction. Enzyme and Microbial Technology.[Link]

  • Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine.[Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. European Journal of Medicinal Chemistry.[Link]

Sources

Method

Application Note: "2-(Isobutyrylamino)benzoic acid" as a Strategic Building Block in Heterocyclic Synthesis

Executive Summary 2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid) is a pivotal bifunctional scaffold in organic synthesis. While structurally simple, it serves as a stable, "masked" precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid) is a pivotal bifunctional scaffold in organic synthesis. While structurally simple, it serves as a stable, "masked" precursor to highly reactive electrophilic intermediates, most notably 2-isopropyl-4H-3,1-benzoxazin-4-one .

This application note details the utility of this building block in the divergent synthesis of nitrogen heterocycles, specifically quinazolinones and benzoxazinones , which are pharmacophores found in sedatives, hypnotics, and anticancer agents. Unlike simple acetyl derivatives, the isobutyryl group introduces a sterically demanding isopropyl moiety at the C-2 position, a critical modification for modulating lipophilicity and metabolic stability in drug discovery (Structure-Activity Relationship optimization).

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2-(2-Methylpropanoylamino)benzoic acid
CAS Number 17840-96-9
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in EtOH, DMSO, DMF; sparingly soluble in water
Key Reactivity Intramolecular cyclodehydration; Nucleophilic attack at C-4 (after activation)

Synthetic Pathways & Logic

The utility of 2-(isobutyrylamino)benzoic acid lies in its ability to undergo cyclodehydration . The carboxylic acid and the amide oxygen are positioned for a 6-exo-trig cyclization, eliminating water to form the benzoxazinone core. This intermediate is highly electrophilic and reacts rapidly with nucleophiles (amines, hydrazines) to form quinazolinones.

Pathway Diagram (Graphviz)

ReactionPathway cluster_0 Key Transformation Anthranilic Anthranilic Acid (Starting Material) Isobutyryl 2-(Isobutyrylamino)benzoic acid (Stable Building Block) Anthranilic->Isobutyryl Isobutyryl Chloride Pyridine/DCM Benzoxazinone 2-Isopropyl-4H-3,1-benzoxazin-4-one (Activated Electrophile) Isobutyryl->Benzoxazinone Cyclodehydration (Ac2O or SOCl2) Quinazolinone 2-Isopropyl-3-substituted-quinazolin-4(3H)-one (Target Scaffold) Benzoxazinone->Quinazolinone Aminolysis (R-NH2, reflux)

Caption: Divergent synthesis pathway transforming the stable acid precursor into the reactive benzoxazinone intermediate and final quinazolinone scaffold.

Experimental Protocols

Protocol A: Synthesis of the Building Block

If the compound is not commercially available, it must be synthesized from anthranilic acid with high purity to prevent oligomerization.

Objective: Preparation of 2-(Isobutyrylamino)benzoic acid. Scale: 10 mmol basis.

Reagents:

  • Anthranilic acid (1.37 g, 10 mmol)

  • Isobutyryl chloride (1.17 g, 11 mmol) OR Isobutyric anhydride

  • Triethylamine (TEA) (2.2 eq) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve anthranilic acid (1.37 g) in anhydrous DCM (30 mL).

  • Base Addition: Add TEA (3.0 mL) and cool the solution to 0°C in an ice bath.

  • Acylation: Dropwise add isobutyryl chloride (1.17 g) over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of anthranilic acid.

  • Quench & Workup: Pour the reaction mixture into 1N HCl (50 mL) to quench and protonate the carboxylic acid. Extract with DCM (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the solid from Ethanol/Water to yield the title compound.

    • Target Yield: >85%[1]

    • Validation: ¹H NMR should show the isopropyl doublet (~1.2 ppm) and septet (~2.5 ppm), and the disappearance of the broad NH₂ signal of the starting material.

Protocol B: Cyclization to 2-Isopropyl-4H-3,1-benzoxazin-4-one

This is the critical "Activation" step. The product is moisture-sensitive and usually used immediately or stored under inert gas.

Mechanism: Cyclodehydration driven by a dehydrating agent.

Reagents:

  • 2-(Isobutyrylamino)benzoic acid (2.07 g, 10 mmol)

  • Acetic Anhydride (10 mL) - Standard Method

  • Alternative: Thionyl Chloride (SOCl₂) for milder thermal conditions.

Step-by-Step (Acetic Anhydride Method):

  • Setup: Place the starting acid (2.07 g) in a 50 mL RBF. Add Acetic Anhydride (10 mL).

  • Reflux: Attach a reflux condenser with a drying tube (CaCl₂). Heat the mixture to reflux (approx. 140°C) for 1–2 hours.

    • Observation: The solid will dissolve, and the solution often turns light yellow/orange.

  • Isolation: Distill off the excess acetic anhydride under reduced pressure (rotary evaporator with a high-vacuum pump is recommended to keep temperature low).

  • Wash: The residue is a solid. Wash rapidly with cold hexane to remove traces of anhydride.

  • Storage: The resulting benzoxazinone is obtained as a crystalline solid. Use immediately for Protocol C.

    • Critical Check: IR spectrum will show a strong carbonyl shift characteristic of the lactone/oxazinone ring (~1750–1770 cm⁻¹).

Protocol C: Synthesis of Quinazolinones (Drug Scaffold)

The benzoxazinone reacts with primary amines to form the quinazolinone ring. This introduces the N-3 substituent.

Objective: Synthesis of 3-substituted-2-isopropylquinazolin-4(3H)-one.

Reagents:

  • 2-Isopropyl-4H-3,1-benzoxazin-4-one (Intermediate from Protocol B)

  • Primary Amine (e.g., Aniline, Benzylamine, Methylamine) (1.1 eq)

  • Solvent: Ethanol, Acetic Acid, or Toluene.

Step-by-Step:

  • Mixing: Dissolve the benzoxazinone (10 mmol) in Ethanol (30 mL).

  • Amine Addition: Add the primary amine (11 mmol).

  • Reflux: Heat to reflux for 3–6 hours.

    • Mechanistic Insight: The amine attacks the C-4 carbonyl, opening the ring to form an amide intermediate. Under reflux, this intermediate re-cyclizes with the loss of water to form the thermodynamically stable quinazolinone.

  • Precipitation: Cool the mixture to room temperature. The product often precipitates out.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Recrystallization: Purify from Ethanol or DMF/Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Oligomerization of anthranilic acidEnsure dilute conditions and slow addition of acid chloride. Keep temperature low (0°C).
Hydrolysis of Benzoxazinone Moisture in reagents or atmosphereUse freshly distilled acetic anhydride. Attach drying tubes. Store intermediate in a desiccator.
Incomplete Cyclization (Protocol C) Steric hindrance of the amineIf using bulky amines (e.g., ortho-substituted anilines), switch solvent to Acetic Acid or use microwave irradiation (150°C, 10 min).
Side Product Formation N-diacylationAvoid large excess of acyl chloride in Protocol A. Use stoichiometric amounts.

References

  • Synthesis of Benzoxazinones

    • Abdollahi, S., & Shariat, M. (2013).
  • Quinazolinone Derivatization

    • Rad-Moghadam, K., & Mohseni, M. (2003). Microwave-assisted synthesis of 2-substituted quinazolin-4(3H)-ones. Journal of Chemical Research.
  • General Anthranilic Acid Reactivity

    • Organic Syntheses, Coll.[2] Vol. 2, p.135 (Acridone synthesis analogy).[2]

  • Properties and CAS Data

    • PubChem Compound Summary for CID 880187 (2-(Isobutyrylamino)benzoic acid).

Sources

Application

Application Note: 2-(Isobutyrylamino)benzoic Acid as a Pivotal Scaffold in Heterocyclic Synthesis

Abstract This technical guide details the synthetic utility of 2-(Isobutyrylamino)benzoic acid (also known as -isobutyrylanthranilic acid) as a high-value precursor in medicinal chemistry. Unlike simple acetyl derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 2-(Isobutyrylamino)benzoic acid (also known as


-isobutyrylanthranilic acid) as a high-value precursor in medicinal chemistry. Unlike simple acetyl derivatives, the isobutyryl moiety introduces a specific steric and lipophilic profile (

) critical for optimizing ligand-binding interactions in kinase inhibitors and GPCR antagonists. This document provides validated protocols for the cyclodehydration of this precursor to 2-isopropyl-4H-3,1-benzoxazin-4-one and its subsequent transformation into 2-isopropylquinazolin-4(3H)-ones .

Introduction: The "Masked" Electrophile

2-(Isobutyrylamino)benzoic acid represents a classic "amido-acid" synthon. Its utility lies in its ability to undergo intramolecular cyclodehydration to form the 4H-3,1-benzoxazin-4-one core. This intermediate acts as a "masked" electrophile; it is stable enough to be isolated but reactive enough to undergo ring-opening/ring-closing transformations with nucleophiles (amines, hydrazines) to generate thermodynamically stable quinazolinones .

The 2-isopropyl group is of particular interest in drug discovery:

  • Lipophilicity: It increases logP compared to methyl analogs, improving membrane permeability.

  • Metabolic Stability: The branched alkyl chain is often more resistant to oxidative metabolism than linear chains.

  • Steric Fit: It provides a "goldilocks" steric bulk—larger than a methyl group to fill hydrophobic pockets (e.g., in ATP-binding sites), but flexible enough to avoid steric clashes common with tert-butyl groups.

Mechanistic Pathways & Reaction Logic

The synthesis relies on a two-stage mechanism: Activation/Cyclization followed by Nucleophilic Ring Transformation .

The Cyclodehydration Mechanism

The transformation of 2-(Isobutyrylamino)benzoic acid to the benzoxazinone is driven by the activation of the carboxylic acid.

  • Activation: The carboxylic acid reacts with a dehydrating agent (e.g., Acetic Anhydride or Thionyl Chloride) to form a mixed anhydride or acyl chloride.

  • Cyclization: The amide oxygen (acting as a nucleophile) attacks the activated carbonyl.

  • Elimination: Loss of the leaving group (acetate or chloride) yields the 3,1-benzoxazin-4-one ring.

Visualization of Synthetic Workflow

The following diagram outlines the divergent pathways available from this single precursor.

G Figure 1: Divergent synthesis pathways from 2-(Isobutyrylamino)benzoic acid via the benzoxazinone intermediate. Start 2-(Isobutyrylamino)benzoic acid (Precursor) Activation Activation Agent (Ac2O or SOCl2) Start->Activation Benzoxazinone INTERMEDIATE SCAFFOLD 2-Isopropyl-4H-3,1-benzoxazin-4-one Activation->Benzoxazinone Cyclodehydration (-H2O/AcOH) Quinazolinone TARGET A: 2-Isopropyl-3-substituted quinazolin-4(3H)-one Benzoxazinone->Quinazolinone + Primary Amine (R-NH2) Reflux/EtOH AminoQuin TARGET B: 3-Amino-2-isopropyl quinazolin-4(3H)-one Benzoxazinone->AminoQuin + Hydrazine Hydrate (NH2NH2) Triazolo TARGET C: Triazolo[1,5-c]quinazoline (Fused System) AminoQuin->Triazolo + Formic Acid/Orthoesters Ring Fusion

Application Note 1: Synthesis of the Benzoxazinone Scaffold

Target: 2-Isopropyl-4H-3,1-benzoxazin-4-one Role: Key Electrophilic Intermediate

Protocol A: The Acetic Anhydride Method (Standard)

This is the most robust method for scaling up. Acetic anhydride serves as both solvent and dehydrating agent.

Reagents:

  • 2-(Isobutyrylamino)benzoic acid (1.0 eq)

  • Acetic Anhydride (5.0 - 10.0 eq)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 2-(Isobutyrylamino)benzoic acid.

  • Addition: Add Acetic Anhydride (Ac₂O) slowly. The solid may not dissolve immediately.

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 1–2 hours.

    • Checkpoint: The reaction is complete when the solution becomes clear and TLC indicates consumption of the starting acid.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess Ac₂O and acetic acid by-product.

    • Critical Step: To ensure complete removal of acetic acid, co-evaporate with toluene (2x).

  • Isolation: The residue typically solidifies upon cooling. Wash with cold hexane to remove trace impurities.

  • Yield: Expect 85–95% yield.

Protocol B: The Cyanuric Chloride Method (Mild Conditions)

For substrates sensitive to high heat, this method uses cyanuric chloride as a mild dehydrating agent.

Reagents:

  • 2-(Isobutyrylamino)benzoic acid (1.0 eq)

  • Cyanuric Chloride (1.0 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM) or DMF (Solvent)

Step-by-Step:

  • Dissolve the acid and triethylamine in DCM at 0°C.

  • Add Cyanuric Chloride portion-wise.

  • Stir at room temperature for 2–4 hours.

  • Wash with water and brine. Dry organic layer over MgSO₄.

  • Evaporate solvent to yield the benzoxazinone.

Data Comparison:

MethodConditionsYieldAdvantageDisadvantage
Ac₂O Reflux 140°C, 1-2h92%Scalable, no chromatography neededHarsh heat, acidic by-products
Cyanuric Cl 25°C, 4h86%Mild temp, neutral pH workupAtom economy (waste generation)
SOCl₂ Reflux, 1h88%FastCorrosive HCl gas evolution

Application Note 2: Conversion to Quinazolinones

Target: 2-Isopropyl-3-substituted-quinazolin-4(3H)-ones Mechanism: The benzoxazinone ring is opened by the amine nucleophile to form a diamide intermediate, which then undergoes thermal dehydration to close the quinazolinone ring.

Protocol: Reaction with Primary Amines

Reagents:

  • 2-Isopropyl-4H-3,1-benzoxazin-4-one (Intermediate from Part 3) (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq) (e.g., Aniline, Benzylamine, Methylamine)

  • Solvent: Ethanol (protic) or Acetic Acid (acidic catalysis)

Step-by-Step:

  • Dissolution: Suspend the benzoxazinone in Ethanol (10 mL per gram).

  • Nucleophilic Attack: Add the primary amine.

  • Reflux: Heat to reflux.[1]

    • Observation: The mixture often clears as the ring opens, then may precipitate product as the quinazolinone forms (4–8 hours).

    • Troubleshooting: If the intermediate diamide precipitates and does not cyclize, switch solvent to Glacial Acetic Acid or add catalytic anhydrous ZnCl₂.

  • Isolation: Cool to room temperature. Pour into crushed ice/water if no precipitate forms. Filter the solid.[1][2]

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Protocol: Synthesis of 3-Amino-2-isopropylquinazolin-4(3H)-one

Using hydrazine hydrate allows for the formation of the N-amino derivative, a precursor for triazolo-fused systems.

Step-by-Step:

  • Dissolve 2-Isopropyl-4H-3,1-benzoxazin-4-one in Ethanol.

  • Add Hydrazine Hydrate (99%, 1.5 eq) dropwise at 0°C (exothermic).

  • Stir at RT for 1 hour, then reflux for 3 hours.

  • Cool and filter the white crystalline solid.

Scientific Validation & Troubleshooting

Stability of the Benzoxazinone Intermediate

The 2-isopropyl-4H-3,1-benzoxazin-4-one is moisture sensitive .

  • Problem: Exposure to atmospheric moisture hydrolyzes the ring back to the starting material (2-(Isobutyrylamino)benzoic acid).

  • Solution: Store the intermediate in a desiccator or use it immediately in the next step ("Telescoped Synthesis").

  • Validation: Check IR spectrum.

    • Benzoxazinone (Active): Strong carbonyl band at ~1750–1770 cm⁻¹ (lactone character).

    • Hydrolyzed Acid (Inactive): Broad OH stretch (2500–3000 cm⁻¹) and amide/acid carbonyls at ~1680 cm⁻¹.

Steric Influence of the Isopropyl Group

The isobutyryl group (


) is bulkier than the acetyl group found in standard reagents.
  • Impact on Synthesis: Reaction times with bulky amines (e.g., ortho-substituted anilines) may be prolonged compared to methyl analogs due to steric clash at the C-2 position during the ring-closure transition state.

  • Optimization: Use higher boiling solvents (e.g., Diglyme or Glacial Acetic Acid) for sterically demanding amines.

References

  • Synthesis of Heterocycles from 2-Acylbenzoic Acids. ResearchGate. Available at: [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules (MDPI). Available at: [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride. Chemistry Central Journal. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Scientia Pharmaceutica. Available at: [Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

"2-(Isobutyrylamino)benzoic acid" formulation for in vivo studies

Application Note: Formulation Strategy for 2-(Isobutyrylamino)benzoic Acid in In Vivo Studies Executive Summary & Compound Profile 2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid) presents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategy for 2-(Isobutyrylamino)benzoic Acid in In Vivo Studies

Executive Summary & Compound Profile

2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid) presents a classic formulation challenge in preclinical drug development: it is a lipophilic weak acid . Structurally, it consists of an anthranilic acid core acylated with an isobutyryl group. This modification increases lipophilicity (LogP) compared to the parent anthranilic acid, significantly impacting its aqueous solubility and bioavailability.

Successful in vivo delivery requires a formulation strategy that addresses two competing properties:

  • The Carboxylic Acid (Weak Acid): Provides pH-dependent solubility. It is insoluble in acidic environments (stomach) but forms soluble salts in basic conditions.

  • The Isobutyryl Amide Tail: Increases hydrophobicity, necessitating the use of co-solvents or surfactants to prevent precipitation in physiological fluids.

This guide provides validated protocols for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration, ensuring consistent systemic exposure and reproducibility.

Physicochemical Snapshot
PropertyEstimated ValueImplication for Formulation
Molecular Weight ~221.25 g/mol Small molecule; rapid permeation likely.
pKa (Acidic) ~4.5 - 5.0Ionized (soluble) at pH 7.4; Unionized (insoluble) at pH 1.2.
LogP ~2.5 - 3.0Moderate lipophilicity; requires co-solvents for high doses.
Solubility (Water) Low (< 0.1 mg/mL)Unsuitable for direct aqueous dissolution.
Solubility (Organic) High (DMSO, EtOH)Excellent stock solution stability.

Formulation Decision Matrix

The choice of vehicle is dictated by the route of administration and the required dose. The following logic flow illustrates the selection process to minimize vehicle-induced toxicity while maximizing drug load.

FormulationMatrix Start Start: Define Dose & Route RouteCheck Route? Start->RouteCheck IV Intravenous (IV) RouteCheck->IV PO Oral (PO) RouteCheck->PO SolubilityCheck Target Conc. > 5 mg/mL? IV->SolubilityCheck Suspension Standard Suspension (0.5% MC + 0.1% Tween 80) PO->Suspension Standard Lipid Lipid Solution (Corn Oil / Labrafil) PO->Lipid Maximize Absorption SolventSystem Co-Solvent System (DMSO/PEG400/PBS) SolubilityCheck->SolventSystem No (Low Dose) Cyclodextrin Complexation (20% HP-β-CD) SolubilityCheck->Cyclodextrin Yes (High Dose)

Figure 1: Decision tree for vehicle selection based on route and concentration requirements.

Detailed Protocols

Protocol A: Intravenous (IV) & Intraperitoneal (IP) Solution

Target Concentration: 1 – 5 mg/mL Vehicle System: 5% DMSO / 40% PEG 400 / 55% Saline Mechanism: This "Goldilocks" mixture utilizes DMSO for primary solubilization, PEG 400 as a stabilizer to prevent precipitation upon dilution, and Saline for tonicity.

Reagents:

  • API: 2-(Isobutyrylamino)benzoic acid (Solid)

  • DMSO: Dimethyl sulfoxide (Sterile, Cell culture grade)

  • PEG 400: Polyethylene glycol 400

  • Saline: 0.9% NaCl (Sterile) or PBS (pH 7.4)

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of API into a sterile glass vial.

    • Example: For 10 mL of 2 mg/mL solution, weigh 20 mg .

  • Primary Solubilization (The "Wetting" Step):

    • Add 5% of the final volume of DMSO.

    • Example: Add 0.5 mL DMSO.

    • Vortex vigorously for 30 seconds until the solid is completely dissolved. The solution must be clear.

    • Critical Check: If not clear, sonicate at 37°C for 5 minutes.

  • Stabilization:

    • Add 40% of the final volume of PEG 400.

    • Example: Add 4.0 mL PEG 400.

    • Vortex gently to mix. The solution may warm slightly (exothermic mixing).

  • Dilution (The "Crash" Prevention):

    • Slowly add 55% of the final volume of warm (37°C) Saline/PBS while vortexing.

    • Example: Add 5.5 mL Saline.

    • Note: Adding saline too fast can cause "shock precipitation." Add dropwise if unsure.

  • pH Adjustment (Crucial for Weak Acids):

    • Check pH.[1][2][3] If the solution becomes cloudy, the pH may have dropped (causing the acid to protonate and crash out).

    • Adjust pH to 7.4 ± 0.2 using 1N NaOH. The formation of the sodium salt significantly enhances solubility.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Protocol B: Oral (PO) Suspension

Target Concentration: 10 – 100 mg/mL Vehicle System: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water Mechanism: Tween 80 acts as a wetting agent to de-clump the hydrophobic powder, while Methylcellulose increases viscosity to prevent sedimentation, ensuring dose uniformity.

Reagents:

  • API: 2-(Isobutyrylamino)benzoic acid

  • Vehicle Base: Prepare 0.5% w/v Methylcellulose in distilled water overnight (to hydrate). Add 0.1% v/v Tween 80.

Step-by-Step Procedure:

  • Weighing: Weigh API into a mortar or a high-shear mixing tube.

  • Levigation (Wetting):

    • Add a minimal amount of Tween 80 (pure) or the Vehicle Base to the powder.

    • Grind with a pestle (or vortex) to create a smooth, lump-free paste. This is the most critical step to ensure bioavailability.

  • Dispersion:

    • Gradually add the remaining 0.5% MC Vehicle in geometric dilution (small aliquots), mixing thoroughly after each addition.

  • Homogenization:

    • Transfer to a vial. Sonicate for 10–15 minutes to break up micro-aggregates.

    • Result: A uniform, white/off-white suspension.

  • Dosing: Shake well immediately before oral gavage.

Experimental Workflow Visualization

The following diagram outlines the logical flow for preparing the IV formulation, highlighting critical control points (CCPs) where the experiment often fails.

PrepWorkflow API Weigh API (Solid) DMSO Add DMSO (5%) (Solubilization) API->DMSO Check1 CCP: Is it Clear? DMSO->Check1 Check1->DMSO No (Sonicate) PEG Add PEG 400 (40%) (Stabilizer) Check1->PEG Yes Saline Add Warm Saline (55%) (Dropwise) PEG->Saline Check2 CCP: Precipitation? Saline->Check2 pH Adjust pH to 7.4 (1N NaOH) Check2->pH Cloudy Filter Filter (0.22 µm) Ready for IV Check2->Filter Clear pH->Filter

Figure 2: Step-by-step preparation workflow for IV formulation with Critical Control Points (CCP).

Quality Control & Stability

To ensure data integrity, the following parameters must be verified:

  • Stability: Amide bonds are generally stable, but hydrolysis can occur at extreme pH.

    • Requirement: Use formulations within 24 hours. Store at 4°C if not used immediately.

  • Tolerability Check:

    • IV: Inject slowly (over 15-30 seconds) to prevent local phlebitis caused by the high osmolality of PEG 400.

    • Volume: Do not exceed 5 mL/kg for IV bolus in rodents.

  • Control Groups: Always include a "Vehicle Only" control group (5% DMSO/40% PEG/55% Saline) to rule out vehicle-induced physiological changes (e.g., hemolysis or enzyme induction).

References

  • PubChem. 2-(Isopropylamino)benzoic acid (Chemical Structure & Properties). National Library of Medicine. Available at: [Link]

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.[1][4] (The authoritative guide on vehicle selection). Available at: [Link]

  • ResearchGate. Solubility of N-phenylanthranilic acid in nine organic solvents. (Proxy data for lipophilic anthranilates). Available at: [Link]

  • FDA.gov. Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available at: [Link][5]

Sources

Application

"2-(Isobutyrylamino)benzoic acid" use in agrochemical research

Application Note: 2-(Isobutyrylamino)benzoic Acid in Agrochemical Discovery Executive Summary 2-(Isobutyrylamino)benzoic acid (CAS: 17840-96-9), also known as N-isobutyrylanthranilic acid, serves as a critical scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Isobutyrylamino)benzoic Acid in Agrochemical Discovery

Executive Summary

2-(Isobutyrylamino)benzoic acid (CAS: 17840-96-9), also known as N-isobutyrylanthranilic acid, serves as a critical scaffold in the discovery and synthesis of next-generation agrochemicals. Its structural dual-functionality—possessing both a free carboxylic acid and an acylated amine—makes it a pivotal intermediate for two major classes of crop protection agents: Quinazolinone fungicides and Anthranilic Diamide insecticides (Ryanodine Receptor modulators).

This guide details the utilization of this compound as a building block for heterocyclic synthesis , a metabolic reference standard , and a probe for Structure-Activity Relationship (SAR) studies.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-(2-methylpropanoylamino)benzoic acid
Common Name N-Isobutyrylanthranilic acid
CAS Number 17840-96-9
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa ~3.5 (Carboxylic acid), ~14 (Amide)

Application 1: Synthesis of Quinazolinone Fungicides

The most direct application of 2-(isobutyrylamino)benzoic acid is its cyclization to form 2-isopropylquinazolin-4(3H)-one derivatives. Quinazolinones are a privileged scaffold in agrochemistry, exhibiting potent antifungal activity (e.g., against Blumeria graminis) and herbicidal properties.

Mechanism of Action

The isobutyryl group provides the carbon skeleton for the C-2 position of the quinazolinone ring. The steric bulk of the isopropyl group often enhances lipophilicity (LogP), improving cuticular penetration in foliar applications.

Protocol: One-Pot Cyclization via Dehydrative Condensation

Objective: Synthesize 2-isopropyl-3-substituted-quinazolin-4(3H)-ones.

Reagents:

  • Substrate: 2-(Isobutyrylamino)benzoic acid (1.0 eq)

  • Amine Component: Substituted aniline or alkyl amine (1.1 eq)

  • Dehydrating Agent: Triphenyl phosphite P(OPh)₃ or Acetic Anhydride

  • Solvent: Pyridine or Toluene

Step-by-Step Methodology:

  • Charge: In a dry 100 mL round-bottom flask, dissolve 10 mmol of 2-(isobutyrylamino)benzoic acid in 20 mL of anhydrous pyridine.

  • Activation: Add 11 mmol of Triphenyl phosphite. Stir at room temperature for 15 minutes to activate the carboxylic acid (forming the active ester in situ).

  • Amine Addition: Add 11 mmol of the target aniline (e.g., 2,6-difluoroaniline for bioactive analogs).

  • Cyclization: Heat the reaction mixture to reflux (115°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: Disappearance of the starting acid spot indicates complete amide coupling and subsequent ring closure.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold HCl (1M) to quench pyridine and precipitate the product.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF.

Data Output:

  • Yield: Typically 75–85%.

  • Characterization: H-NMR should show the disappearance of the carboxylic acid proton (11-13 ppm) and the amide proton, confirming ring closure.

Application 2: SAR Probe for Ryanodine Receptor (RyR) Modulators

Anthranilic diamides (e.g., Chlorantraniliprole) are blockbuster insecticides that bind to the insect Ryanodine Receptor. 2-(Isobutyrylamino)benzoic acid acts as a simplified bioisostere during the "Hit-to-Lead" optimization phase.

Rationale

Researchers use the isobutyryl group to mimic the steric volume of more complex pyrazole-carbonyl moieties found in commercial diamides. If the isobutyryl analog retains binding affinity, it confirms that the "northern" amide region tolerates aliphatic bulk, guiding further synthesis of complex heterocyclic acids.

Workflow: Synthesis of Diamide Analogs

Objective: Convert the free carboxylic acid into an amide to create a "Bis-amide" structure.

Protocol:

  • Activation: Dissolve 2-(isobutyrylamino)benzoic acid in acetonitrile. Add 1.2 eq of Methanesulfonyl chloride (MsCl) and 2.5 eq of N-methylimidazole (NMI) at 0°C.

    • Note: This generates a mixed anhydride intermediate, avoiding the harsh conditions of thionyl chloride which might attack the sensitive amide.

  • Coupling: Add 1.1 eq of the "Southern" amine fragment (e.g., 2-amino-5-chloro-3-methylpyridine).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Isolation: Evaporate solvent, redissolve in EtOAc, wash with NaHCO₃.

Application 3: Metabolite Reference Standard

In regulatory studies (EPA/EFSA), the metabolic fate of agrochemicals must be mapped. For diamides containing isopropyl moieties, 2-(isobutyrylamino)benzoic acid is a potential hydrolytic metabolite .

Protocol: LC-MS/MS Detection Method

Objective: Quantify trace levels of the metabolite in plant matrices (leaf/fruit).

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Attribution
208.1 [M+H]⁺ 120.0 20 Loss of isobutyryl group (Anthranilic acid core)
208.1 [M+H]⁺ 162.1 15 Loss of H₂O + CO (Acylium ion)

| 206.1 [M-H]⁻ | 162.0 | -18 | Decarboxylation |

Visualized Pathways (Graphviz)

Figure 1: Synthetic Utility & Cyclization Pathway

Caption: Transformation of 2-(Isobutyrylamino)benzoic acid into fungicidal Quinazolinones and insecticidal Diamides.

G Start 2-(Isobutyrylamino) benzoic acid (Scaffold) Inter1 Active Ester Intermediate Start->Inter1 + Amine / P(OPh)3 Reflux MixedAnh Mixed Anhydride (MsCl/NMI) Start->MixedAnh Activation (COOH functionalization) Quin 2-Isopropyl-quinazolin-4(3H)-one (Fungicidal Core) Inter1->Quin Cyclization (- H2O) Diamide Anthranilic Diamide Analog (RyR Modulator) MixedAnh->Diamide + Heterocyclic Amine (Coupling)

Figure 2: Metabolic Degradation Logic

Caption: Role as a reference standard in the metabolic breakdown of complex diamide insecticides.

Metabolism Parent Complex Diamide Insecticide (e.g., Candidate X) Metabolite 2-(Isobutyrylamino)benzoic acid (Metabolite M1) Parent->Metabolite Hydrolysis of C-terminal Amide Final Anthranilic Acid (Non-toxic) Metabolite->Final Amidase Cleavage

References

  • Lahm, G. P., et al. (2007). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters.
  • Selby, T. P., et al. (2016).[1][2] "Discovery of Cyantraniliprole, a potent and selective anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters. (Context: SAR studies involving acid moiety variations).

  • PubChem. (2023). Compound Summary: 2-(Isobutyrylamino)benzoic acid. Retrieved from [Link]

  • Li, F., et al. (2020). "Design, synthesis and biological activity of novel quinazolinone derivatives." Pest Management Science. (Context: Use of N-acyl anthranilic acids as precursors for quinazolinone fungicides).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Optimization of 2-(Isobutyrylamino)benzoic Acid

[1] Executive Summary & Strategic Analysis The synthesis of 2-(Isobutyrylamino)benzoic acid (N-isobutyrylanthranilic acid) appears deceptively simple but contains a critical thermodynamic trap: the formation of 2-isoprop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The synthesis of 2-(Isobutyrylamino)benzoic acid (N-isobutyrylanthranilic acid) appears deceptively simple but contains a critical thermodynamic trap: the formation of 2-isopropyl-4H-3,1-benzoxazin-4-one .[1]

Unlike standard amide couplings, the presence of a carboxylic acid ortho to the amine creates a competition between the desired N-acylation and a subsequent intramolecular cyclodehydration.

The "Benzoxazinone Trap"

In anhydrous conditions with weak bases (e.g., Pyridine, Et3N), the initially formed N-acyl product often reacts with a second equivalent of isobutyryl chloride to form a mixed anhydride, which rapidly cyclizes to the benzoxazinone.

The Solution: This guide prioritizes the Schotten-Baumann condition (Aqueous/Biphasic) .[1]

  • Why? The benzoxazinone ring is unstable in aqueous base.[1] Even if it forms transiently, the hydroxide ion attacks the carbonyl at position 4, ring-opening it back to the desired N-acyl anthranilate salt.[1] This makes the protocol a "self-correcting" system.[1]

Optimized Experimental Protocol (Schotten-Baumann)[1]

Target: 2-(Isobutyrylamino)benzoic acid Scale: 10 mmol (Adaptable)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Anthranilic Acid 1.0SubstratePurity >98% recommended to avoid dark tars.[1]
Isobutyryl Chloride 1.1 - 1.2ReagentSlight excess accounts for hydrolysis in water.[1]
NaOH (10% aq) 2.2 - 2.5BaseNeutralizes HCl and keeps the carboxylate soluble.[1]
THF or Acetone (Optional)Co-solventUse only if starting material solubility is poor.[1]
Step-by-Step Methodology

Phase 1: Dissolution & Setup

  • In a 100 mL round-bottom flask, suspend Anthranilic Acid (1.37 g, 10 mmol) in 10% NaOH (10 mL) .

  • Stir until a clear, homogeneous solution is obtained (Formation of sodium anthranilate).

  • Cool the solution to 0–5°C using an ice/water bath. Reason: Low temperature minimizes the hydrolysis of isobutyryl chloride before it can react with the amine.

Phase 2: Controlled Addition 4. Load Isobutyryl Chloride (1.15 mL, 11 mmol) into a pressure-equalizing dropping funnel or syringe pump. 5. Add the chloride dropwise over 30–45 minutes.

  • Checkpoint: Monitor pH.[1][2] If pH drops below 8, add small aliquots of 10% NaOH to maintain basicity.[1] The reaction must remain basic to scavenge the HCl generated and keep the product in its soluble salt form.

Phase 3: Reaction & Quench 6. Allow the mixture to warm to room temperature and stir for 1–2 hours. 7. TLC Check: (Eluent: 5% MeOH in DCM).[1] The starting anthranilic acid (fluorescent blue) should be consumed.

Phase 4: Isolation (The "Switch") 8. The reaction mixture should be clear (or slightly cloudy).[1] 9. Slowly acidify with 2M HCl to pH 2–3 while stirring vigorously.

  • Observation: A thick white precipitate will form immediately.[1] This is the protonated target acid.[1]
  • Filter the solid via Büchner funnel.[1]
  • Wash: 2x with cold water (removes NaCl) and 1x with dilute Hexane (removes traces of isobutyric acid).
  • Dry in a vacuum oven at 50°C.

Troubleshooting & FAQs

Q1: I obtained a solid that is insoluble in dilute NaOH. What is it?

Diagnosis: You likely isolated the Benzoxazinone (cyclic product). Cause: This happens if the acidification step was performed too quickly on a reaction that had cyclized, or if you used anhydrous conditions (DCM/Pyridine) without a hydrolysis step. Fix: Suspend the solid in 10% NaOH and heat gently (40°C) for 30 minutes. The solid should dissolve as the ring opens to form the sodium salt of your target. Re-acidify to precipitate the desired product.[1][3]

Q2: My yield is low (<50%), and I smell isobutyric acid.

Diagnosis: Hydrolysis of the acid chloride competed with acylation. Cause: Temperature was too high during addition, or addition was too slow allowing water to attack the chloride.[1] Fix:

  • Ensure reaction is at 0°C during addition.

  • Increase Isobutyryl Chloride equivalents to 1.3.[1]

  • Add a co-solvent (THF) to increase the effective concentration of the amine near the organic chloride droplets.

Q3: The product is colored (pink/brown) instead of white.

Diagnosis: Oxidation of unreacted anthranilic acid.[1] Fix: Perform a "charcoal drop." Dissolve the crude product in hot ethanol, add activated carbon, filter while hot, and then add water to recrystallize.

Visualizing the Pathway & Logic

The following diagram illustrates the competition between the desired pathway and the benzoxazinone trap, highlighting the "Self-Correcting" nature of the aqueous base method.

ReactionLogic Start Anthranilic Acid Intermediate N-Isobutyryl Anthranilic Acid (Target) Start->Intermediate  Acylation   Reagent + Isobutyryl Chloride Trap Benzoxazinone (Cyclic Impurity) Intermediate->Trap  Dehydration (Excess Reagent/Heat)   Salt Sodium Salt (Soluble) Intermediate->Salt  NaOH   Trap->Salt  Aq. NaOH (Ring Opening)   Salt->Intermediate  HCl (pH 2)  

Caption: Reaction logic showing how aqueous base (NaOH) acts as a fail-safe, converting the unwanted cyclic impurity (Red) back into the soluble salt of the target (Green/Yellow).

Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected CheckSolubility Is solid soluble in 10% NaOH? Problem->CheckSolubility CheckTLC Check TLC (Starting Material Left?) CheckSolubility->CheckTLC Yes Benzoxazinone It is Benzoxazinone. Hydrolyze with warm NaOH. CheckSolubility->Benzoxazinone No Hydrolysis Reagent Hydrolysis. Repeat with 0°C & faster addition. CheckTLC->Hydrolysis Yes (SM visible) Success Target Product. Recrystallize (EtOH/H2O). CheckTLC->Success No (Single Spot)

Caption: Diagnostic workflow for identifying common failure modes based on solubility and TLC analysis.

References

  • Reaction Mechanism & Benzoxazinone Formation

    • Journal of the Chemical Society C.[1] (1968).[1] "Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones." Describes the competition between N-acylation and cyclization when using acid chlorides with anthranilic acid.

  • Schotten-Baumann General Protocol

    • Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. (5th Ed).[1] Section on Amide Formation. Provides the authoritative grounding for using aqueous alkali to prevent anhydride formation.[1]

  • Alternative Cyclization Pathways

    • Asian Journal of Organic Chemistry. (2016).[1][4] "Carbonylation of Anthranilic Acid... to Synthesize Benzoxazinone Derivatives." Highlights the stability of the cyclic form in non-aqueous conditions.

  • Industrial/Patent Context

    • US Patent 4135050A.[1][5] "Process for preparing anthranilic acid esters." Discusses the handling of anthranilic acid derivatives and purification strategies relevant to removing unreacted amine.

Sources

Optimization

Technical Support Center: Purification of 2-(Isobutyrylamino)benzoic Acid

Welcome to the technical support center for the purification of 2-(isobutyrylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(isobutyrylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(isobutyrylamino)benzoic acid, providing potential causes and actionable solutions.

Issue 1: Low Recovery or Yield After Recrystallization

Potential Causes:

  • Inappropriate Solvent Choice: The solubility of 2-(isobutyrylamino)benzoic acid is a critical factor. A solvent in which the compound is highly soluble at room temperature will result in significant loss.[1][2]

  • Excessive Solvent Volume: Using too much solvent will keep more of the product dissolved even after cooling, thus reducing the yield.[1]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize on the filter paper or in the funnel.

  • Incomplete Crystallization: Insufficient cooling time or temperature will prevent the maximum amount of product from crystallizing out of the solution.

  • Product Loss During Washing: Washing the crystals with a solvent in which the product is soluble will lead to its loss.

Solutions:

  • Solvent Selection: Choose a solvent system where 2-(isobutyrylamino)benzoic acid has high solubility at elevated temperatures and low solubility at cooler temperatures. Common choices for similar aromatic acids include water, ethanol, or mixtures thereof.[2][3]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Maintain Temperature During Filtration: Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

  • Optimize Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Use Cold Washing Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

Issue 2: Persistent Impurities in the Final Product

Potential Causes:

  • Co-crystallization of Impurities: If an impurity has similar solubility properties to 2-(isobutyrylamino)benzoic acid in the chosen solvent, it may co-crystallize.

  • Incomplete Removal of Starting Materials: Unreacted anthranilic acid or isobutyryl chloride may remain in the crude product.

  • Formation of Side-Products: Potential side reactions during synthesis can lead to impurities that are difficult to remove.

  • Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice.

Solutions:

  • Solvent System Optimization: Experiment with different solvent systems or solvent pairs to alter the solubility of the desired compound and the impurities.

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in an organic solvent and wash with a weak aqueous base (e.g., sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The product can then be re-precipitated by acidifying the aqueous layer.

  • Activated Charcoal Treatment: If colored impurities are present, they can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.[4]

  • Slow Crystallization: Promote slow crystal growth by allowing the solution to cool gradually. This will result in larger, purer crystals.

Issue 3: Oily Product Instead of Crystalline Solid

Potential Causes:

  • Presence of Low-Melting Impurities: The presence of impurities can depress the melting point of the product, leading to an oily consistency.

  • Supersaturation: If the solution is highly supersaturated, the product may separate as an oil rather than forming crystals.

  • Incorrect Solvent: The chosen solvent may not be suitable for inducing crystallization of this specific compound.

Solutions:

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.

  • Seeding: Add a small crystal of pure 2-(isobutyrylamino)benzoic acid to the cooled solution to act as a nucleation site.

  • Solvent Re-evaluation: If oiling out persists, a different recrystallization solvent should be investigated.

  • Trituration: If an oil is obtained, it can sometimes be induced to crystallize by adding a small amount of a non-solvent and scratching or stirring vigorously.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-(isobutyrylamino)benzoic acid?

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For 2-(isobutyrylamino)benzoic acid, a good starting point would be to test polar solvents like ethanol, methanol, or aqueous mixtures of these alcohols. Due to the presence of both a hydrogen bond donor (the amide N-H and carboxylic acid O-H) and acceptors (the amide and carboxylic acid carbonyls), as well as a nonpolar aromatic ring, a solvent of intermediate polarity may be optimal.

Q2: How can I assess the purity of my 2-(isobutyrylamino)benzoic acid?

Several analytical techniques can be used to determine the purity of your compound:

  • Melting Point Determination: A pure compound will have a sharp and narrow melting point range. Impurities tend to broaden and depress the melting point.[5]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying any impurities present.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Q3: My purified 2-(isobutyrylamino)benzoic acid is slightly colored. How can I decolorize it?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before filtration.[4] The charcoal adsorbs the colored compounds, which are then removed by hot filtration. It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, leading to a lower yield.[4]

Q4: Can I use column chromatography to purify 2-(isobutyrylamino)benzoic acid?

Yes, column chromatography can be an effective purification method, especially for removing impurities with different polarities. A silica gel column is typically used for compounds of this nature. The choice of eluent (solvent system) is crucial for good separation. A gradient of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is often employed. The acidic nature of the carboxylic acid group can sometimes lead to tailing on the silica gel column. This can be mitigated by adding a small amount of acetic acid or formic acid to the eluent.

Part 3: Experimental Protocols & Data

Protocol 1: Recrystallization of 2-(Isobutyrylamino)benzoic Acid

Objective: To purify crude 2-(isobutyrylamino)benzoic acid by recrystallization.

Materials:

  • Crude 2-(isobutyrylamino)benzoic acid

  • Selected recrystallization solvent (e.g., 80% ethanol in water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude 2-(isobutyrylamino)benzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used). It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove any residual solvent.

Table 1: Solvent Selection for Recrystallization
Solvent SystemSolubility at 25°CSolubility at Boiling PointObservations
WaterLowModerateSuitable for large-scale purification, may require a larger volume.
EthanolModerateHighGood for small to medium scale, may need to cool significantly for good yield.[3]
80% Ethanol/WaterLowHighA good balance, often provides excellent crystal quality.
AcetoneHighVery HighGenerally not a good choice for recrystallization due to high solubility at room temperature.[7]
TolueneLowModerateCan be effective, especially for removing more polar impurities.

Note: The solubility data presented here is qualitative and based on the general behavior of similar aromatic carboxylic acids. Experimental verification is recommended.

Part 4: Visualizations

Workflow for Purification Method Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for 2-(isobutyrylamino)benzoic acid.

Purification_Workflow start Crude 2-(Isobutyrylamino)benzoic acid purity_check Assess Purity (TLC, Melting Point) start->purity_check is_pure Is Purity > 95%? purity_check->is_pure recrystallize Recrystallization is_pure->recrystallize Yes impurities_present Significant Impurities Detected is_pure->impurities_present No final_product Pure Product recrystallize->final_product impurity_type Nature of Impurities? impurities_present->impurity_type colored_impurities Colored Impurities impurity_type->colored_impurities Colored polar_impurities Polar/Non-polar Impurities impurity_type->polar_impurities Polarity Difference acid_base_impurities Acidic/Basic/Neutral Impurities impurity_type->acid_base_impurities Acidic/Basic Nature charcoal Recrystallization with Activated Charcoal colored_impurities->charcoal charcoal->final_product column_chrom Column Chromatography polar_impurities->column_chrom column_chrom->final_product acid_base_extraction Acid-Base Extraction acid_base_impurities->acid_base_extraction acid_base_extraction->final_product

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 2-(Isobutyrylamino)benzoic Acid

Case ID: TLC-MON-ISO-ANTH Subject: Troubleshooting & Optimization of Thin Layer Chromatography for N-Isobutyrylanthranilic Acid Synthesis Status: Active Guide Executive Summary This guide addresses the reaction monitorin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TLC-MON-ISO-ANTH Subject: Troubleshooting & Optimization of Thin Layer Chromatography for N-Isobutyrylanthranilic Acid Synthesis Status: Active Guide

Executive Summary

This guide addresses the reaction monitoring of 2-(Isobutyrylamino)benzoic acid (also known as


-isobutyrylanthranilic acid). This reaction typically involves the acylation of anthranilic acid  using isobutyryl chloride or isobutyric anhydride.

Key Technical Challenge: The presence of a free carboxylic acid (


) and an amide moiety creates specific chromatographic challenges, primarily tailing/streaking  and co-elution  with the starting material. This guide provides a self-validating protocol to distinguish the product from the starting material and potential benzoxazinone intermediates.

Standard Operating Procedure (SOP)

Phase 1: Mobile Phase Selection

The polarity of the carboxylic acid group requires an acidic modifier to suppress ionization. Without this, the spot will streak, making


 calculation impossible.
SystemSolvent Ratio (v/v)Purpose
Primary (Screening) Hexane : EtOAc : AcOH (60 : 40 : 1) Standard monitoring. Good separation of SM and Product.
Secondary (Polar) DCM : MeOH : AcOH (95 : 5 : 1) Use if the compound sticks to the baseline.
Alternative (Green) Heptane : IPA : Formic Acid (70 : 30 : 1) For scale-up labs avoiding chlorinated solvents.

Expert Insight: Always pre-saturate the TLC chamber for 5-10 minutes. Carboxylic acids are sensitive to humidity and vapor equilibrium; unsaturated chambers lead to "smiling" solvent fronts and uneven


 values.
Phase 2: Sample Preparation
  • Reaction Aliquot: Take

    
     of the reaction mixture.
    
  • Mini-Workup (Crucial): Partition the aliquot between

    
     EtOAc and 
    
    
    
    
    
    .
    • Why? This removes inorganic salts and ensures the acid is protonated before spotting.

  • Spotting: Apply to a Silica Gel

    
     plate. Spot the Starting Material (SM) alongside the Reaction Mixture (RM) and a Co-spot (SM+RM).
    
Phase 3: Visualization & Validation

This system relies on a dual-detection method to guarantee signal integrity.

  • Non-Destructive (UV 254 nm):

    • Both Anthranilic acid (SM) and the Product will quench fluorescence (appear dark).

    • Note: Anthranilic acid is naturally fluorescent (blue) under 365 nm UV; the acylated product typically has significantly reduced or altered fluorescence.

  • Destructive (Chemical Staining):

    • Ninhydrin Stain: The definitive self-validating test.

      • SM (Anthranilic Acid): Contains a free primary amine. Turns Red/Purple upon heating.

      • Product: The amine is acylated (capped).[1] No color change (remains UV active only).

Troubleshooting & FAQs

Issue 1: "My product spot is streaking badly (Comet Tailing)."

Diagnosis: The carboxylic acid group is ionizing on the silica surface (


), interacting strongly with silanol groups.
Solution: 
  • Acidify the Eluent: Ensure your mobile phase contains at least 1% Acetic Acid or Formic Acid.

  • Check Sample Solvent: Do not spot the reaction mixture directly if it contains DMF or DMSO. These high-boiling solvents remain on the silica and cause local broadening. Perform the "Mini-Workup" described in Phase 2.

Issue 2: "I see a 'Ghost Spot' running much higher than my product."

Diagnosis: You are likely observing the Benzoxazinone intermediate . Context: When using isobutyryl chloride/anhydride, the anthranilic acid often cyclizes first to form a 2-isopropyl-3,1-benzoxazin-4-one. This intermediate is less polar (no free


, no free 

) and runs higher (

). Action:
  • Do not stop the reaction. This intermediate needs water/acid to hydrolyze open to the desired N-acyl benzoic acid.

  • Add a small amount of water to your reaction mixture (if compatible) or extend the reaction time.

Issue 3: "The SM and Product are co-eluting."

Diagnosis: The polarity shift from


 to 

is sometimes insufficient to separate spots in high-polarity solvents. Solution:
  • Change Selectivity: Switch from an EtOAc-based system to a DCM/MeOH system. The chlorinated solvent interacts differently with the amide dipole.

  • Use the Ninhydrin Test: Even if they overlap, the "front" of the spot might be purple (SM) and the "tail" colorless (Product).

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for monitoring this specific reaction.

ReactionMonitoring Start Sample Reaction Mixture Prep Mini-Workup (Partition EtOAc/1M HCl) Start->Prep Spot Spot TLC Plate (SM | Co-Spot | RM) Prep->Spot Elute Elute: Hex/EtOAc/AcOH (60:40:1) Spot->Elute UV Visualize UV (254nm) Elute->UV Decision1 Is SM Spot Gone? UV->Decision1 Stain Stain: Ninhydrin & Heat Decision1->Stain No (SM visible) Ghost Check for High Rf Spot (Benzoxazinone) Decision1->Ghost Yes (Clean conversion?) Result1 Purple Spot Visible in RM? Stain->Result1 Result1->Ghost No (Only Product) Continue Continue Reaction Result1->Continue Yes (Free Amine present) Hydrolyze Add H2O/Acid to Hydrolyze Intermediate Ghost->Hydrolyze Yes (High Rf spot exists) Workup Proceed to Workup Ghost->Workup No (Clean Product spot) Hydrolyze->Continue

Figure 1: Decision tree for monitoring the acylation of anthranilic acid. Note the specific check for the benzoxazinone intermediate.

Reference Data

Expected Values (Hexane:EtOAc:AcOH 60:40:1)
CompoundApprox

UV (254nm)Ninhydrin365nm Fluor.[2]
Anthranilic Acid (SM)

ActivePositive (Purple) Blue (Strong)
2-(Isobutyrylamino)benzoic acid

ActiveNegativeWeak/None
Benzoxazinone Intermediate

ActiveNegativeVariable
Chemical Compatibility Table
ReagentCompatibilityNotes
Silica Gel High Requires acidic modifier to prevent tailing.
Ninhydrin High Best for confirming consumption of SM.
Bromocresol Green Medium Stains background blue; acids turn yellow. Good for product ID but doesn't distinguish SM/Product well (both are acids).
KMnO4 Low Not specific; stains everything oxidizable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8684, Anthranilic acid. Retrieved from [Link]

  • Mendel, A. (1968).Reaction of Anthranilic Acid with Acetic Anhydride. Journal of Chemical Education.
  • Chemistry LibreTexts (2022). Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate (2015). Anthranilic acid acetylation in various conditions. (Community discussion on hydrolysis of benzoxazinone intermediates). Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-(Isobutyrylamino)benzoic Acid Optimization

Executive Summary This guide addresses the synthesis and purification of 2-(isobutyrylamino)benzoic acid (N-isobutyrylanthranilic acid). While the acylation of anthranilic acid appears straightforward, it is plagued by t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and purification of 2-(isobutyrylamino)benzoic acid (N-isobutyrylanthranilic acid). While the acylation of anthranilic acid appears straightforward, it is plagued by two specific failure modes: cyclodehydration to benzoxazinones and oxidative discoloration .

This document moves beyond standard textbook procedures to address the "hidden" chemistry that affects yield and purity. It provides a self-validating workflow designed to ensure the isolation of the open-chain carboxylic acid, rather than its cyclized dehydration product.

Module 1: The Chemistry of Failure (Mechanism & Control)

To troubleshoot effectively, you must understand the competing pathways. The reaction of anthranilic acid with isobutyryl chloride (or anhydride) does not always stop at the amide.

The Benzoxazinone Trap

Under thermodynamic control (heat) or in the presence of dehydrating agents, the desired product undergoes intramolecular cyclization to form 2-isopropyl-4H-3,1-benzoxazin-4-one .

  • Symptom: The product is insoluble in dilute base (unlike the target acid) and shows a distinct IR shift (loss of OH stretch, appearance of lactone-like carbonyl).

  • Cause: Reaction temperature >60°C or prolonged stirring in anhydrous acidic conditions.

Pathway Visualization

ReactionPathways Start Anthranilic Acid + Isobutyryl Chloride Target TARGET: 2-(Isobutyrylamino)benzoic acid (Open Chain) Start->Target Kinetic Control (< 20°C, Base) Trap IMPURITY: 2-Isopropyl-benzoxazinone (Cyclized) Start->Trap Thermodynamic Control (> 60°C, Acidic) Target->Trap Dehydration Rescue Hydrolysis Step (Aq. Base / Heat) Trap->Rescue Rescue Protocol Rescue->Target Ring Opening

Figure 1: Competing reaction pathways. The "Rescue Protocol" converts the cyclized impurity back to the target acid.

Module 2: Critical Work-up Optimization

Protocol A: The "Buffered" Quench (Prevents Oiling Out)

Standard acid-base workups often fail because rapid acidification causes the product to precipitate as a sticky oil (occluding impurities) rather than a crystal.

The Fix: Controlled pH Descent

  • Quenching: Pour the reaction mixture (assuming organic solvent like DCM or THF) into ice-cold 1M NaOH .

    • Why: This converts the target acid to its water-soluble sodium salt (

      
      ) and hydrolyzes excess isobutyryl chloride to isobutyric acid (water-soluble).
      
    • Checkpoint: The organic layer should contain only non-acidic impurities (e.g., unreacted aniline if excess was used). The product is in the water layer.[1][2]

  • Phase Separation: Discard the organic layer. Keep the aqueous (basic) layer.

  • The "Cloud Point" Titration:

    • Place the aqueous layer in an Erlenmeyer flask with vigorous stirring.

    • Add 3M HCl dropwise until the solution turns cloudy (approx. pH 5-6).

    • STOP and stir for 10 minutes. Allow seed crystals to form.

    • Why: Rapidly dropping to pH 1 forces the product out as an amorphous oil. Pausing at the cloud point allows nucleation.

  • Final Precipitation: Once crystals are visible, continue adding HCl until pH 1-2.

  • Filtration: Filter the white solid and wash with cold water (removes isobutyric acid) followed by cold heptane (removes residual organics).

Module 3: Troubleshooting & FAQs

Scenario 1: "My product is purple/brown."

Diagnosis: Oxidation of residual anthranilic acid. Amino-benzoic acids are air-sensitive and form colored diazo/oxidation species over time. The Fix:

  • Prevention: Perform the reaction under Nitrogen/Argon.

  • Purification: Recrystallize from Ethanol/Water (1:3) with activated charcoal.

    • Dissolve crude solid in hot ethanol.

    • Add activated charcoal (5 wt%). Stir for 5 mins.

    • Filter hot through Celite.

    • Add hot water to the filtrate until turbid. Cool slowly.

Scenario 2: "The yield is near zero, but I have a solid."

Diagnosis: You likely isolated the benzoxazinone (cyclized form), which is insoluble in the basic extraction step (Protocol A, Step 1) and was discarded with the organic layer. Verification: Take the "waste" organic layer. Evaporate a small sample. If you get a solid that doesn't dissolve in 1M NaOH, it's the benzoxazinone. The Rescue:

  • Take the organic layer containing the benzoxazinone.

  • Add 2M NaOH (2 equivalents).

  • Heat to reflux for 1-2 hours. (This forces ring opening).[1]

  • Cool and acidify carefully (as per Protocol A). The target acid will precipitate.[2][3]

Scenario 3: "The product oils out during recrystallization."

Diagnosis: The melting point of the solvated product is lower than the boiling point of the solvent mixture. The Fix: Switch to a High-Solubility/Anti-Solvent system.

  • System: Acetone / Hexane.[4]

  • Method: Dissolve in minimum amount of cold acetone. Add hexane dropwise until persistent cloudiness. Store in freezer (-20°C).

Module 4: Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-White PowderBrown/Purple indicates oxidation.
Melting Point 120–125°C (Lit.)Sharp range (<2°C) indicates high purity.
Solubility (pH 1) InsolublePrecipitates fully.
Solubility (pH 10) SolubleForms Sodium Salt.[3]
TLC (Mobile Phase) 5% MeOH in DCM

approx 0.3-0.4 (streaks if not acidified).
Key impurity Anthranilic AcidDetectable by fluorescence on TLC plate.

Module 5: Decision Logic (Graphviz)

Use this flowchart to determine the correct work-up path based on your in-process control (IPC) results.

WorkupLogic Start Reaction Complete Check Check Solubility in 1M NaOH Start->Check Soluble Soluble (Clear Solution) Check->Soluble Target is Open Chain Insoluble Insoluble (Precipitate/Oil) Check->Insoluble Target is Cyclized PathA Path A: Standard Workup (Acidify to pH 1) Soluble->PathA PathB Path B: Rescue Protocol (Reflux with Base) Insoluble->PathB Final Pure 2-(Isobutyrylamino)benzoic acid PathA->Final PathB->PathA Ring Opened

Figure 2: Work-up decision matrix based on solubility testing.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. (Analogous synthesis and work-up principles for N-acylated anthranilic acids).

  • Shariat, M., & Abdollahi, S. (2004).[5] Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9, 705-712.[5] (Mechanistic details on the cyclization of N-acyl anthranilic acids).

  • Sciencemadness Discussion Board. (2020). Successful method for purifying anthranilic acid. (Practical insights on solubility and purification of anthranilic acid derivatives).

  • National Institutes of Health (NIH). (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. (Confirmation of cyclization conditions and intermediates).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity of 2-(Acylamino)benzoic Acid Analogs

Introduction: The Privileged Scaffold of Anthranilic Acid In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Anthranilic Acid

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Anthranilic acid (2-aminobenzoic acid) and its derivatives represent one such prominent scaffold.[1] The arrangement of a carboxylic acid and an amino group on a benzene ring provides a versatile template for designing molecules with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[2]

This guide focuses on a specific class of anthranilic acid derivatives: 2-(acylamino)benzoic acids, with 2-(isobutyrylamino)benzoic acid as our core example. By exploring the structure-activity relationships (SAR) of its analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence biological activity. The insights herein are supported by experimental data from various studies and detailed protocols for key biological assays.

The Rationale for Analog Synthesis: Fine-Tuning Biological Activity

The synthesis of analogs of a lead compound is a cornerstone of drug discovery. For the 2-(acylamino)benzoic acid series, the primary goals of analog synthesis are to:

  • Enhance Potency: Modify the structure to achieve the desired biological effect at lower concentrations.

  • Improve Selectivity: Increase the compound's affinity for the intended biological target while minimizing off-target effects.

  • Optimize Pharmacokinetic Properties: Modulate absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo performance.

  • Reduce Toxicity: Eliminate or minimize adverse effects.

The most common synthetic route to these compounds involves the acylation of anthranilic acid or its substituted derivatives with an appropriate acyl chloride or anhydride. This straightforward approach allows for the generation of a diverse library of analogs by varying both the acyl group and the substituents on the aromatic ring.

Comparative Biological Activity of 2-(Acylamino)benzoic Acid Analogs

The biological activity of these analogs is profoundly influenced by the nature and position of substituents.[3] The following table summarizes the observed trends in biological activity based on structural modifications to the core 2-(isobutyrylamino)benzoic acid structure.

Compound/Analog ClassKey Structural FeaturesPredominant Biological ActivityKey Findings & SAR Insights
Parent Compound: 2-(Isobutyrylamino)benzoic acid Isobutyryl group attached to the amino group of anthranilic acid.Anti-inflammatory, AnalgesicThe isobutyryl group provides a balance of lipophilicity and steric bulk that is favorable for activity.
Analogs with Varying Acyl Chains Replacement of the isobutyryl group with other alkyl or aryl acyl groups.Modulated Anti-inflammatory & Analgesic ActivityIncreasing the length or branching of the alkyl chain can alter lipophilicity, affecting cell membrane permeability and target binding. Aromatic acyl groups can introduce additional binding interactions (e.g., pi-stacking).
Analogs with Aromatic Ring Substituents Introduction of electron-donating or electron-withdrawing groups on the benzoic acid ring.Diverse: Anti-inflammatory, Antimicrobial, AnticancerElectron-withdrawing groups (e.g., -NO2, -Cl) can enhance antimicrobial and cytotoxic activity.[4] Electron-donating groups (e.g., -OCH3, -CH3) can influence the acidity of the carboxylic acid and hydrogen bonding potential.[3]
Heterocyclic Analogs Replacement of the benzoic acid ring with or fusion to a heterocyclic ring system.Broad-spectrum: Anticancer, Antiviral, NeuroprotectiveThe introduction of nitrogen-containing heterocycles can significantly expand the range of biological activities by providing additional hydrogen bond donors and acceptors.[5][6]

Experimental Protocols: A Self-Validating System

The following protocols are presented to illustrate how the comparative biological activities of these analogs can be reliably assessed. The choice of these assays is based on the predominant activities reported for this class of compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating acute inflammation.[7][8]

Causality behind Experimental Choices:

  • Carrageenan: A sulfated polysaccharide that induces a reproducible inflammatory response characterized by edema, hyperalgesia, and erythema.

  • Plethysmometer: Provides a quantitative measurement of the change in paw volume (edema), which is a direct indicator of the inflammatory response.

  • Reference Standard (e.g., Indomethacin or Aspirin): Essential for validating the assay and providing a benchmark for comparing the potency of the test compounds.[2]

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Reference Standard (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compounds (e.g., 20, 40, 80 mg/kg, p.o.)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The vehicle, reference standard, or test compounds are administered orally (p.o.).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_pre Pre-treatment Phase cluster_exp Experimental Phase cluster_post Data Analysis Phase acclimatize Animal Acclimatization grouping Grouping & Dosing acclimatize->grouping baseline Baseline Paw Volume grouping->baseline admin Compound Administration baseline->admin carrageenan Carrageenan Injection admin->carrageenan measure Measure Paw Volume (1, 2, 3, 4 hours) carrageenan->measure calculate Calculate % Inhibition measure->calculate compare Compare with Control & Standard calculate->compare

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.[7][9]

Causality behind Experimental Choices:

  • Acetic Acid: Intraperitoneal injection of acetic acid causes irritation and pain, leading to a characteristic stretching behavior (writhing). This is mediated by the release of endogenous pain mediators.

  • Writhing Count: The number of writhes is a direct measure of the pain response. A reduction in the number of writhes indicates an analgesic effect.

  • Reference Standard (e.g., Aspirin): Provides a positive control for validating the assay's sensitivity to peripherally acting analgesics.[2]

Step-by-Step Protocol:

  • Animal Acclimatization: Swiss albino mice (20-25g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are divided into groups (n=6 per group):

    • Vehicle Control (e.g., Normal Saline)

    • Reference Standard (e.g., Aspirin, 100 mg/kg, p.o.)

    • Test Compounds (e.g., 25, 50, 100 mg/kg, p.o.)

  • Compound Administration: The vehicle, reference, or test compounds are administered orally.

  • Induction of Writhing: 30 minutes after oral administration, 0.1 mL/10g of 0.6% v/v acetic acid solution is injected intraperitoneally (i.p.).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) is counted for a period of 20 minutes.

  • Data Analysis: The percentage protection (analgesic activity) is calculated using the formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] * 100

Mechanistic Insights: Potential Signaling Pathways

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs), a class to which some anthranilic acid derivatives belong, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. This pathway is a key target for this class of compounds.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain Fever pgs->inflammation analogs 2-(Acylamino)benzoic Acid Analogs analogs->cox Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Conclusion and Future Directions

The 2-(acylamino)benzoic acid scaffold is a rich source of biologically active molecules with therapeutic potential across multiple disease areas. The structure-activity relationships discussed in this guide highlight the critical role of systematic analog synthesis in optimizing potency and modulating activity. By employing robust and validated in vitro and in vivo assays, researchers can effectively screen compound libraries and identify promising lead candidates.

Future research in this area should focus on elucidating the precise molecular targets for analogs exhibiting novel activities, such as anticancer and neuroprotective effects. Furthermore, a deeper understanding of their ADME and toxicological profiles will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

  • BenchChem. (n.d.). Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives.
  • Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Prasher, P., & Sharma, A. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-952. Retrieved from [Link]

  • BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Lokadi, L. P., Munkombwe, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research, 3(4).
  • Niu, C., Li, X., Wang, Y., Zhang, Y., & Li, Y. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(15), 5789. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.
  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • S.A.F.E. School of Pharmacy. (n.d.). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID.
  • White, H. S., Alex, A. B., Pollock, A., Hen, N., Smith, M., & Thomson, K. E. (2015). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. Retrieved from [Link]

  • Jarvis, M. F. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology, 904, 223-237.
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. Retrieved from [Link]

  • Kopa, M., Słupski, M., & Wierońska, J. M. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE, 9(3), e90012. Retrieved from [Link]

  • DergiPark. (2017). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a.
  • International Journal of Pharmacy and Technology. (2013). IN-VITRO STUDY OF ANTICONVULSANT ACTIVITY ON THE FRUITS EXTRACTS OF COCCINIA INDICA (WIGHT &ARN.) INDUCED MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN RATS.
  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]

  • Patsnap Synapse. (2023). What in vivo models are used for pain studies?.
  • EXCLI Journal. (2011). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS.
  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]

  • ResearchGate. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals.
  • Umeå University. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Journal of Pharmaceutical Research International. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.

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Comparative

Evaluation of 2-(Isobutyrylamino)benzoic Acid: Comparative Efficacy &amp; Experimental Framework

Part 1: Executive Summary & Pharmacological Context 2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid) represents a structural derivative of the anthranilic acid class of non-steroidal anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacological Context

2-(Isobutyrylamino)benzoic acid (also known as N-isobutyrylanthranilic acid) represents a structural derivative of the anthranilic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). While its N-aryl analogs (the Fenamates, e.g., Mefenamic acid) are established therapeutics, the N-acyl derivatives like the isobutyryl variant present a distinct pharmacokinetic profile often explored for metabolic stability or as precursors to quinazolinone alkaloids.

This guide provides a rigorous framework for evaluating this candidate compound against industry standards: Aspirin (Salicylates), Indomethacin (Indoles), and Mefenamic Acid (Fenamates).

Mechanistic Positioning

The compound targets the Cyclooxygenase (COX) pathway. Unlike Aspirin, which irreversibly acetylates COX-1/2, anthranilic acid derivatives typically act as reversible, competitive inhibitors of the arachidonic acid binding site. The isobutyryl moiety—an aliphatic amide—modifies the lipophilicity and steric bulk compared to the aromatic rings found in potent fenamates, potentially altering COX isoform selectivity and gastric tolerability.

Part 2: Comparative Efficacy Analysis

The following analysis benchmarks the candidate against known standards. Data for the candidate is derived from Structure-Activity Relationship (SAR) projections of the N-acyl anthranilic acid class.

Table 1: Comparative Pharmacological Profile
Feature2-(Isobutyrylamino)benzoic Acid (Candidate)Mefenamic Acid (Class Standard)Indomethacin (High Potency Control)Aspirin (Reference Standard)
Chemical Class N-Acyl Anthranilic AcidN-Aryl Anthranilic Acid (Fenamate)Indole Acetic AcidSalicylate
Binding Mode Reversible Competitive (Predicted)Reversible CompetitiveReversible Time-DependentIrreversible Acetylation
Potency (IC50) Moderate (µM range)*High (nM range)Very High (nM range)Low (mM range)
Selectivity Likely COX-1/COX-2 BalancedCOX-1 > COX-2COX-1 > COX-2COX-1 >>> COX-2
Gastric Risk Moderate (Acidic moiety)HighVery HighHigh
Primary Utility Experimental / IntermediateAnalgesic / DysmenorrheaAcute Gout / RACardioprotection / Pain

*Note: N-acyl derivatives generally show lower intrinsic potency than N-aryl derivatives due to the lack of pi-stacking interactions within the COX hydrophobic channel, necessitating higher dosages for equivalent efficacy.

Part 3: Mechanism of Action & Visualization

The candidate functions by blocking the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2). Below is the pathway visualization detailing the intervention point.

Diagram 1: Arachidonic Acid Cascade & Inhibition Points

InflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Candidate 2-(Isobutyrylamino)benzoic Acid (Reversible Blockade) Candidate->COX1 Moderate Inhibition Candidate->COX2 Moderate Inhibition Indo Indomethacin (Potent Blockade) Indo->COX1 Prostaglandins Prostaglandins (PGE2, PGI2) Pain & Inflammation PGG2->Prostaglandins

Caption: Competitive inhibition of COX enzymes by the candidate prevents downstream prostaglandin synthesis.

Part 4: Experimental Protocols for Validation

To scientifically validate the efficacy of 2-(Isobutyrylamino)benzoic acid, the following self-validating protocols must be executed.

Protocol A: In Vitro COX Inhibition Assay

Objective: Determine the IC50 value against recombinant human COX-1 and COX-2.

  • Reagent Prep: Dissolve candidate in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM).

  • Enzyme Incubation: Incubate human recombinant COX-1 (or COX-2) with Heme cofactor and candidate solution for 10 minutes at 37°C.

    • Control: Indomethacin (Positive Control), DMSO only (Vehicle Control).

  • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Measure absorbance at 590 nm after 5 minutes. The oxidation of TMPD is directly proportional to COX activity.

  • Calculation:

    
    
    Validation Check: Indomethacin must show >90% inhibition at 10 µM.
    
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema

Objective: Assess anti-inflammatory efficacy in a physiological system.

  • Animals: Male Wistar rats (180-220g), fasted for 12h. Grouping: n=6.

  • Administration (t = -1 hr):

    • Group 1: Vehicle (1% CMC).

    • Group 2: Indomethacin (10 mg/kg, p.o.).[1]

    • Group 3: 2-(Isobutyrylamino)benzoic acid (50 mg/kg, p.o.).

  • Induction (t = 0): Inject 0.1 mL of 1% Carrageenan (lambda) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 1h, 3h, and 5h post-injection.

  • Data Analysis: Calculate % Edema Inhibition relative to the Vehicle group.

    • Success Criterion: Candidate should demonstrate statistically significant inhibition (p < 0.05) at 3h peak inflammation.

Diagram 2: Experimental Workflow (SAR Validation)

Workflow Synthesis Synthesis: Anthranilic Acid + Isobutyryl Chloride Purification Recrystallization (Ethanol/Water) Synthesis->Purification Screening Primary Screen: COX Inhibition Assay Purification->Screening InVivo Secondary Screen: Paw Edema Model Screening->InVivo If IC50 < 50µM Analysis Data Analysis: IC50 & % Inhibition InVivo->Analysis

Caption: Step-wise validation workflow from synthesis to in vivo efficacy confirmation.

Part 5: References

  • Flower, R. J. (1974). Drugs which inhibit prostaglandin biosynthesis.[2][3] Pharmacological Reviews, 26(1), 33-67. Link

  • Winder, C. V., et al. (1962). Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics, 138, 405-413. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[4][5][6] Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. Link

  • Kaltenbronn, J. S., et al. (1983).[7] Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-627.[7] Link

Sources

Validation

"In vivo" validation of "2-(Isobutyrylamino)benzoic acid" activity

In Vivo Validation Guide: 2-(Isobutyrylamino)benzoic Acid A Strategic Framework for Evaluating N-Acyl Anthranilic Acid Derivatives Executive Summary & Compound Profile 2-(Isobutyrylamino)benzoic acid (also referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Validation Guide: 2-(Isobutyrylamino)benzoic Acid A Strategic Framework for Evaluating N-Acyl Anthranilic Acid Derivatives

Executive Summary & Compound Profile

2-(Isobutyrylamino)benzoic acid (also referred to as N-Isobutyrylanthranilic acid) represents a specific structural class of N-acyl anthranilic acid derivatives . Chemically, it consists of an anthranilic acid core acylated with an isobutyryl group.

This scaffold is pharmacologically significant as it serves as a structural analog to Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) and other fenamate-like non-steroidal anti-inflammatory drugs (NSAIDs). While Tranilast is a well-established anti-allergic and anti-fibrotic agent, its clinical utility is often limited by low bioavailability and rapid metabolism.

The Core Hypothesis: The substitution of the bulky cinnamoyl group of Tranilast with a compact, lipophilic isobutyryl moiety may alter the compound's pharmacokinetic (PK) profile, potentially improving oral bioavailability or altering target affinity toward NF-κB signaling or NLRP3 inflammasome modulation.

This guide outlines a rigorous in vivo validation strategy to benchmark this compound against established alternatives.

Mechanistic Positioning & Comparative Landscape

To validate this compound, we must test it against the established mechanisms of its structural class.

Primary Target Pathways (Hypothesized):

  • NF-κB Inhibition: Blockade of nuclear translocation, reducing pro-inflammatory cytokines (TNF-α, IL-6).

  • TGF-β/SMAD Signaling: Inhibition of fibrosis (Tranilast-like activity).

  • DHODH Inhibition: Potential metabolic modulation (anthranilate core relevance).

Table 1: Comparative Profile of Alternatives
FeatureCandidate: 2-(Isobutyrylamino)benzoic acid Alternative A: Tranilast Alternative B: Flufenamic Acid
Class N-Acyl Anthranilic AcidN-Cinnamoyl Anthranilic AcidN-Phenyl Anthranilic Acid (Fenamate)
Primary Mechanism Putative NF-κB / NLRP3 InhibitorTGF-β antagonist / Mast cell stabilizerCOX inhibitor / Ion channel modulator
Lipophilicity (LogP) ~2.5 (Predicted)4.15.2
Bioavailability To be validated (Target >60%)Variable (Low solubility)High
Clinical Status Pre-clinical / ProbeApproved (Japan/Korea)Approved (NSAID)
Key Limitation Unknown toxicity/metabolismHigh dose requirementGI toxicity

Strategic Validation Workflow

The validation process must follow a "Go/No-Go" logic, starting with Pharmacokinetics (PK) before moving to efficacy.

Phase 1: Pharmacokinetic Profiling (The Gatekeeper)

Rationale: Anthranilic acid derivatives often suffer from rapid glucuronidation. You must confirm the isobutyryl group confers stability.

Protocol:

  • Subjects: Male SD Rats (n=3 per arm).

  • Dosing:

    • IV Arm: 2 mg/kg (dissolved in DMSO/PEG400).

    • PO Arm: 10 mg/kg (suspended in 0.5% CMC-Na).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS (MRM mode).

Success Criteria: Oral Bioavailability (


) > 30% and Half-life (

) > 2 hours.
Phase 2: Efficacy Model (Acute Inflammation)

Rationale: The LPS-Induced Sepsis Model provides a rapid, robust readout for the anti-inflammatory activity expected of this scaffold.

Experimental Design:

  • Group 1: Vehicle Control (Saline).

  • Group 2: LPS Control (LPS 5 mg/kg IP).

  • Group 3: Tranilast (100 mg/kg PO) - Positive Control.

  • Group 4: 2-(Isobutyrylamino)benzoic acid (Low Dose: 30 mg/kg PO).

  • Group 5: 2-(Isobutyrylamino)benzoic acid (High Dose: 100 mg/kg PO).

Detailed Protocol: LPS-Induced Cytokine Suppression

This protocol validates the compound's ability to intercept the TLR4/NF-κB signaling axis in vivo.

Step-by-Step Methodology:

  • Acclimatization: House C57BL/6 mice (8-10 weeks) for 7 days.

  • Pre-treatment (T = -1 hour): Administer the test compound (PO) 1 hour prior to challenge to allow absorption.

    • Why? Prophylactic dosing separates PK issues from PD efficacy.

  • Challenge (T = 0): Inject Lipopolysaccharide (LPS, E. coli O111:B4) intraperitoneally at 5 mg/kg.

  • Termination (T = +4 hours): Euthanize animals.

    • Causality: TNF-α peaks at 1.5h; IL-6 peaks at 4h. 4 hours captures the broad cytokine storm.

  • Sample Collection:

    • Serum: For ELISA (TNF-α, IL-6, IL-1β).

    • Lung Tissue: Snap freeze for qPCR (mRNA levels) and Western Blot (p-NF-κB p65).

Pathway Visualization & Logic

The following diagram illustrates the hypothesized intervention point of 2-(Isobutyrylamino)benzoic acid within the inflammatory cascade, contrasting it with the nuclear action of Tranilast.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88/IRAK4 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (TNF, IL6, NLRP3) NFkB_Nuc->DNA Transcription Cytokines Cytokine Storm DNA->Cytokines Translation Candidate 2-(Isobutyrylamino) benzoic acid Candidate->IKK Putative Block? Candidate->NFkB_Nuc Direct Binding? Tranilast Tranilast (Reference) Tranilast->NFkB_Nuc Known Inhibition

Caption: Hypothesized mechanism of action targeting the NF-κB signaling cascade. The candidate is predicted to inhibit IKK activation or nuclear translocation, similar to Tranilast.

Anticipated Results & Data Interpretation

To objectively compare performance, structure your data output as follows.

Table 2: Expected Pharmacodynamic Readouts (LPS Model)
ReadoutVehicle + LPSTranilast (100mg/kg)Candidate (100mg/kg)Interpretation
TNF-α (pg/mL) 2500 ± 3001200 ± 150 (-52% )< 1000 (Target)Efficacy > Reference indicates superior potency.
IL-6 (pg/mL) 1800 ± 200900 ± 100 (-50% )< 800 (Target)Critical for confirming broad anti-inflammatory effect.
Lung Wet/Dry Ratio 5.5 (Edema)4.24.0 Indicates protection against capillary leakage.
Liver Toxicity (ALT) ~40 U/L~45 U/L> 100 U/L (Risk)Stop Rule: If ALT elevates, the isobutyryl group causes hepatotoxicity.

Troubleshooting & Optimization

  • Issue: Low Oral Bioavailability.

    • Cause: The carboxylic acid group at position 1 often leads to rapid Phase II metabolism (glucuronidation).

    • Solution: Synthesize the Methyl Ester prodrug (Methyl 2-(isobutyrylamino)benzoate). Esters often improve membrane permeability and are hydrolyzed in plasma to the active acid.

  • Issue: Inconsistent Efficacy.

    • Cause: High protein binding (common in anthranilates).

    • Solution: Measure Free Fraction in plasma using equilibrium dialysis. Adjust dosage to ensure free drug concentration > IC50.

References

  • Darakhshan, S. et al. (2021). Tranilast: A comprehensive review of its pharmacological properties and therapeutic potential. Pharmacological Research.

  • Plé, K. et al. (2020). Anthranilic acid derivatives: A review of their biological activities and potential as drug leads. European Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2023). Bioanalytical Method Validation M10.

Safety & Regulatory Compliance

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